Technical Documentation Center

77-LH-28-1 Oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 77-LH-28-1 Oxalate
  • CAS: 560085-12-3

Core Science & Biosynthesis

Foundational

Neuropharmacological Targeting of GPCRs: Mechanisms of 77-LH-28-1 Oxalate at M1 Receptors and the Role of GPR17

Executive Summary G protein-coupled receptors (GPCRs) represent the most extensively validated class of therapeutic targets in neuropharmacology. Within the landscape of central nervous system (CNS) drug discovery, the M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

G protein-coupled receptors (GPCRs) represent the most extensively validated class of therapeutic targets in neuropharmacology. Within the landscape of central nervous system (CNS) drug discovery, the M1 muscarinic acetylcholine receptor and the dual-sensor orphan receptor GPR17 have emerged as critical nodes for modulating neuronal plasticity and glial cell dynamics.

While 77-LH-28-1 oxalate is a highly selective allosteric agonist of the M1 receptor, and GPR17 is a distinct receptor responsive to uracil nucleotides and cysteinyl leukotrienes, both targets converge significantly in the study of neurodegenerative diseases. Specifically, their signaling pathways dictate the maturation and differentiation of oligodendrocyte progenitor cells (OPCs). This technical whitepaper elucidates the independent mechanisms of action for both targets, explores their intersection in myelin biology, and provides self-validating experimental protocols for their pharmacological characterization.

77-LH-28-1 Oxalate: M1 Receptor Allosteric Agonism

The M1 muscarinic receptor is heavily implicated in cognitive processing, memory consolidation, and synaptic plasticity. Traditional orthosteric agonists (e.g., carbachol) bind to the highly conserved acetylcholine binding pocket, leading to pan-muscarinic activation (M1-M5) and dose-limiting parasympathetic side effects.

77-LH-28-1 oxalate (1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone oxalate) bypasses this limitation by binding to an allosteric site on the M1 receptor[1]. This topographically distinct binding pocket is less conserved across muscarinic subtypes, conferring 77-LH-28-1 with exquisite functional selectivity for M1 over M2-M5.

Mechanism of Action

Upon binding, 77-LH-28-1 induces a conformational change that facilitates the coupling of the M1 receptor to the Gq/11 G-protein alpha subunit. This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid efflux of intracellular calcium (Ca2+). In the hippocampus, this M1-dependent signaling cascade inhibits calcium-activated potassium (SK) channels, thereby promoting NMDAR-dependent long-term potentiation (LTP)[2].

M1_Signaling Ligand 77-LH-28-1 Oxalate Receptor M1 Muscarinic Receptor Ligand->Receptor Allosteric Agonism GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulation Messenger IP3 / DAG Effector->Messenger PIP2 Hydrolysis Response Ca2+ Mobilization Messenger->Response Signal Transduction

M1 receptor signaling pathway activated by 77-LH-28-1 oxalate.

GPR17: The Dual-Sensor Orphan GPCR

GPR17 is a phylogenetically unique GPCR that acts as a "dualistic" sensor, responding to both damage-associated uracil nucleotides (e.g., UDP, UDP-glucose) and inflammatory cysteinyl leukotrienes (e.g., LTC4, LTD4)[1].

Mechanism of Action

Unlike the Gq-coupled M1 receptor, GPR17 primarily couples to the Gi/o family of G-proteins. Activation of GPR17 by its endogenous ligands leads to the dissociation of the Gi/o alpha subunit, which directly inhibits Adenylyl Cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP), drastically lowering intracellular cAMP concentrations. In the context of the CNS, GPR17 is highly expressed on OPCs. The suppression of cAMP via GPR17 activation acts as a molecular brake, arresting OPCs in an immature state and preventing their differentiation into myelin-producing mature oligodendrocytes.

GPR17_Signaling Ligands UDP / LTC4 GPR17 GPR17 Receptor Ligands->GPR17 Orthosteric Binding GiProtein Gi/o Protein GPR17->GiProtein Activation AC Adenylyl Cyclase GiProtein->AC Inhibition cAMP Decreased cAMP AC->cAMP Reduced Synthesis OPC OPC Arrest cAMP->OPC Cellular Response

GPR17 mechanism of action via Gi/o-mediated inhibition of adenylyl cyclase.

Converging Pathways in Glial Dynamics

While 77-LH-28-1 oxalate and GPR17 ligands target entirely different receptors, their pharmacological study frequently intersects in the field of demyelinating diseases (such as Multiple Sclerosis).

Both M1 receptors and GPR17 are expressed on oligodendrocyte progenitor cells[3]. Activation of either receptor pathway—M1 via Gq/11 or GPR17 via Gi/o—results in the down-regulation of myelin basic protein synthesis and the arrest of OPC maturation. Consequently, while 77-LH-28-1 is utilized to study cognitive enhancement via M1 activation in neurons, M1 antagonists are actively investigated alongside GPR17 antagonists to release OPCs from maturation arrest and promote axonal remyelination[4].

Quantitative Pharmacological Profiles

To facilitate assay development and compound profiling, the quantitative signaling parameters of both targets are summarized below:

Target ReceptorTool Compound / LigandBinding SiteG-ProteinPrimary EffectorSecond Messenger OutputTypical EC50 Range
M1 Muscarinic 77-LH-28-1 OxalateAllostericGq/11Phospholipase C (PLC)↑ IP3, ↑ Intracellular Ca2+10 - 50 nM
GPR17 UDP-glucoseOrthostericGi/oAdenylyl Cyclase (AC)↓ cAMP100 - 400 nM
GPR17 Leukotriene C4 (LTC4)OrthostericGi/oAdenylyl Cyclase (AC)↓ cAMP50 - 200 nM

Self-Validating Experimental Methodologies

To ensure scientific rigor and reproducibility, the following protocols are designed with built-in causality and self-validating controls to measure the distinct signaling pathways of 77-LH-28-1 and GPR17.

FLIPR Calcium Assay for M1 Activation (77-LH-28-1)

Objective: Quantify the Gq/11-mediated intracellular calcium spike induced by 77-LH-28-1.

  • Causality & Design: Fluo-4 AM is a non-fluorescent ester that permeates the cell membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside. Upon M1 activation, the ER releases Ca2+, which binds Fluo-4, causing a conformational change that exponentially increases fluorescence. This creates a real-time kinetic readout of receptor activation.

  • Step 1: Cell Preparation. Plate CHO-K1 cells stably expressing the human M1 receptor at 30,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.

  • Step 2: Dye Loading. Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Step 3: Baseline Reading. Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds to establish the resting Ca2+ state.

  • Step 4: Compound Addition. Inject 77-LH-28-1 oxalate across a concentration gradient (1 nM to 10 µM) using the automated liquid handler. Include carbachol as a positive orthosteric control.

  • Step 5: Kinetic Measurement. Continuously read fluorescence for 3 minutes. Calculate the response as the maximum peak minus the baseline (Max-Min) to generate a dose-response curve.

TR-FRET cAMP Assay for GPR17 Signaling

Objective: Measure the Gi/o-mediated inhibition of adenylyl cyclase upon GPR17 activation.

  • Causality & Design: This assay relies on competitive binding. Endogenous cAMP competes with a europium-cryptate-labeled cAMP tracer for binding sites on a d2-labeled anti-cAMP antibody. When GPR17 is activated, endogenous cAMP drops. Consequently, more labeled tracer binds the antibody, bringing the fluorophores into close proximity and increasing the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal. Forskolin is used to artificially raise the cAMP baseline, ensuring the Gi/o-mediated inhibition is statistically measurable.

  • Step 1: Cell Suspension. Harvest HEK293 cells stably expressing GPR17. Resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent premature cAMP degradation).

  • Step 2: Forskolin Stimulation. Add 10 µM Forskolin to the cell suspension to stimulate adenylyl cyclase, raising the baseline cAMP pool.

  • Step 3: Agonist Incubation. Add GPR17 agonists (e.g., UDP-glucose or LTC4) to the wells. Incubate for 30 minutes at room temperature to allow Gi/o-mediated cAMP suppression.

  • Step 4: Detection Reagents. Add the TR-FRET lysis/detection buffer containing the Europium-cryptate-cAMP tracer and the d2-conjugated anti-cAMP antibody. Incubate for 1 hour in the dark.

  • Step 5: Signal Acquisition. Read the plate on a TR-FRET compatible microplate reader (Excitation 337 nm). Measure emissions at 665 nm (FRET signal) and 620 nm (Europium reference). Calculate the 665/620 ratio to determine cAMP inhibition.

References

  • Source: nih.
  • The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia.
  • 25229 - Gene ResultChrm1 cholinergic receptor, muscarinic 1 [ (Norway rat)
  • Source: google.

Sources

Exploratory

An In-depth Technical Guide on the Binding Affinity of 77-LH-28-1 for the GPR17 Receptor

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive protocol for determining the binding affinity of the compound 77-LH-28-1 for the G protein-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for determining the binding affinity of the compound 77-LH-28-1 for the G protein-coupled receptor 17 (GPR17). GPR17 is a receptor of significant interest in the central nervous system, implicated in processes such as myelination and neuronal damage.[1][2][3] While 77-LH-28-1 is known as a selective agonist for the M1 muscarinic acetylcholine receptor, understanding its potential off-target interactions is crucial for a complete pharmacological profile.[4][5] This guide details the experimental design, step-by-step protocols for radioligand binding assays, and data analysis required to rigorously assess the binding affinity of 77-LH-28-1 for GPR17.

Introduction: GPR17 and the Importance of Off-Target Binding Assessment

The GPR17 Receptor

G protein-coupled receptor 17 (GPR17) is a receptor that holds a unique position, sharing phylogenetic similarities with both the P2Y purinergic and cysteinyl leukotriene (CysLT) receptor families.[6][7] This has led to its characterization as a dualistic receptor, responsive to both uracil nucleotides and CysLTs.[6][8] GPR17 is predominantly expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs), and plays a crucial role in oligodendrocyte differentiation and myelination.[1][2][9] Its expression is also upregulated in response to brain injury, suggesting its role as a sensor for damage and a potential therapeutic target for demyelinating diseases and ischemic brain injury.[1][2][6]

77-LH-28-1: A Selective M1 Muscarinic Agonist

77-LH-28-1 is a well-characterized selective agonist for the M1 muscarinic acetylcholine receptor.[4][5] It is brain-penetrant and has shown potential for enhancing cognitive function, making it a valuable tool for studying M1 receptor pharmacology.[4]

Rationale for Investigating 77-LH-28-1 Binding to GPR17

In drug discovery and development, characterizing the selectivity of a compound is paramount. While 77-LH-28-1 is a potent M1 agonist, its potential interaction with other GPCRs, such as GPR17, is an important aspect of its safety and specificity profile. Given the structural diversity of GPCR ligands, assessing off-target binding is a critical step to avoid unintended pharmacological effects. This guide provides the framework for such an investigation.

Experimental Design: Radioligand Competition Binding Assay

The most robust method for determining the binding affinity of an unlabeled compound ("cold ligand") to a receptor is the radioligand competition binding assay.[10][11][12][13] This assay measures the ability of the cold ligand (77-LH-28-1) to displace a radiolabeled ligand that is known to bind to the receptor of interest (GPR17).

Core Principle

The assay relies on the principle of competitive binding. A constant concentration of a high-affinity radioligand for GPR17 is incubated with a membrane preparation containing the receptor. Increasing concentrations of the unlabeled test compound, 77-LH-28-1, are added to compete for the same binding sites. The amount of radioactivity bound to the membranes is then measured, and a competition curve is generated to determine the concentration of 77-LH-28-1 that inhibits 50% of the specific binding of the radioligand (the IC50 value).

GPR17_Binding_Assay cluster_components Assay Components cluster_reaction Binding Reaction cluster_outcome Measurement & Analysis GPR17 GPR17 Receptor (in membrane prep) Binding_Mix Incubation of all components GPR17->Binding_Mix Radioligand Radioligand (e.g., [3H]-LTD4) Radioligand->Binding_Mix Cold_Ligand 77-LH-28-1 (unlabeled competitor) Cold_Ligand->Binding_Mix Separation Separation of Bound vs. Free Radioligand Binding_Mix->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis IC50 Determination & Ki Calculation Quantification->Analysis

Caption: Workflow of the radioligand competition binding assay.

Materials and Reagents
Reagent/MaterialDescription
Cell Line A cell line stably overexpressing human GPR17, such as CHO-K1 or HEK293 cells.[14][15][16][17][18]
Radioligand A high-affinity radiolabeled GPR17 antagonist or agonist (e.g., [³H]-LTD₄ or a synthetic equivalent).
Cold Ligand High-purity 77-LH-28-1.
Membrane Preparation Buffer Typically Tris-HCl buffer with protease inhibitors.
Assay Buffer Tris-HCl buffer with divalent cations (e.g., MgCl₂) and a protein carrier (e.g., BSA).
Washing Buffer Ice-cold assay buffer.
Filtration System Glass fiber filters and a cell harvester.[19]
Scintillation Counter For quantifying radioactivity.

Step-by-Step Experimental Protocol

Membrane Preparation
  • Cell Culture: Grow the GPR17-expressing cells to confluency.

  • Harvesting: Scrape and collect the cells, then centrifuge to form a cell pellet.

  • Lysis: Resuspend the pellet in ice-cold membrane preparation buffer and homogenize to lyse the cells.

  • Isolation of Membranes: Perform a series of centrifugations to separate the membrane fraction from other cellular components. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation to pellet the membranes.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C.

Radioligand Competition Binding Assay
  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer + radioligand + membrane preparation.

    • Non-specific Binding (NSB): Assay buffer + radioligand + membrane preparation + a saturating concentration of a known unlabeled GPR17 ligand.

    • Competition: Assay buffer + radioligand + membrane preparation + serial dilutions of 77-LH-28-1.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold washing buffer to remove any unbound radioactivity.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation

Calculation of Specific Binding

For each concentration of 77-LH-28-1, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding

Generation of the Competition Curve

Plot the percentage of specific binding against the logarithm of the concentration of 77-LH-28-1. This will generate a sigmoidal curve.

Determination of the IC50

Using non-linear regression analysis (e.g., in GraphPad Prism), fit the competition curve to determine the IC50 value. The IC50 is the concentration of 77-LH-28-1 that displaces 50% of the specific binding of the radioligand.

Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used. To obtain an absolute measure of the affinity of 77-LH-28-1 for GPR17, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[20][21][22]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for GPR17 (determined in a separate saturation binding experiment).

Data_Analysis Raw_Counts Raw Radioactivity Counts Specific_Binding Calculate Specific Binding Raw_Counts->Specific_Binding Competition_Curve Plot Competition Curve Specific_Binding->Competition_Curve IC50_Determination Determine IC50 via Non-linear Regression Competition_Curve->IC50_Determination Cheng_Prusoff Apply Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Obtain Ki Value for 77-LH-28-1 Cheng_Prusoff->Ki_Value

Caption: Data analysis workflow for determining the Ki value.

Interpretation of Results

The Ki value represents the affinity of 77-LH-28-1 for the GPR17 receptor. A lower Ki value indicates a higher binding affinity.

ParameterExample ValueInterpretation
IC50 500 nMConcentration of 77-LH-28-1 that inhibits 50% of radioligand binding.
Ki 250 nMIntrinsic binding affinity of 77-LH-28-1 for GPR17.
Hill Slope ~1.0Suggests binding to a single site in a competitive manner.

Scientific Integrity and Validation

To ensure the trustworthiness of the results, the following points are critical:

  • Receptor Expression: Confirm GPR17 expression in the cell line used via Western blot or qPCR.

  • Radioligand Characterization: The Kd of the radioligand for GPR17 must be accurately determined through saturation binding experiments.

  • Assay Conditions: Ensure the assay is performed under equilibrium conditions and that the amount of radioligand depleted from the solution is less than 10% to maintain the accuracy of the calculations.[11]

  • Reproducibility: The experiment should be repeated multiple times to ensure the results are reproducible.

Conclusion

This technical guide outlines a rigorous and validated approach for determining the binding affinity of 77-LH-28-1 for the GPR17 receptor. By following these protocols, researchers can obtain reliable data on the selectivity of this compound. A high Ki value would indicate low affinity for GPR17, reinforcing its selectivity for the M1 muscarinic receptor. Conversely, a low Ki value would suggest a significant off-target interaction, warranting further investigation into the functional consequences of this binding. This information is crucial for the comprehensive pharmacological profiling of 77-LH-28-1 and for guiding its use in preclinical and potentially clinical studies.

References

  • University of Camerino. (2016, October 17).
  • Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Eurofins DiscoverX.
  • PMC. (2004, October 21). The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor.
  • Calculator.net. (2024, August 7).
  • Sigma-Aldrich.
  • ACS Publications. (2025, September 29). GPR17 in Glioblastoma: Structure, Ligand Interactions, and Therapeutic Targeting.
  • MDPI. (2024, December 25). G Protein-Coupled Receptor 17 Inhibits Glucagon-like Peptide-1 Secretion via a Gi/o-Dependent Mechanism in Enteroendocrine Cells.
  • Wikipedia. GPR17.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • PMC.
  • AIR Unimi. (2020, February 22). Regulation and signalling of the GPR17 receptor in oligodendroglial cells.
  • GenScript.
  • PMC. (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays.
  • PubMed. (2001, September 15). determination of KB or Ki from IC50.
  • PubMed. GPCR-radioligand binding assays.
  • ResearchGate. The role of GPR17 receptors as a specific marker of CNS damage. In the....
  • Springer Protocols.
  • PubMed. (2013, May 15). [Role of G protein-coupled receptor 17 in central nervous system injury].
  • ResearchGate. Gpr17 signaling pathway following lysolecithin insult. The signaling....
  • PubMed.
  • MDPI. (2021, October 28). Involvement of GPR17 in Neuronal Fibre Outgrowth.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • PMC. (2013, October 22). Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist.
  • YouTube. (2021, January 14).
  • ResearchGate. GPCR-radioligand binding assays | Request PDF.
  • Sigma-Aldrich. Radioligand binding assays.
  • American Physiological Society Journal. (2024, May 21).
  • Eurofins DiscoverX. GPR17 Gq Stable Cell Line Calcium Signaling Assay (CHO-K1).
  • Compounds showing functional activity in CHO cells over-expressing GPR17.
  • British Journal of Pharmacology. (2008, July 15). Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1.
  • PMC. (2025, August 18). 430.
  • MDPI. (2022, December 23). Functional Heterodimerization between the G Protein-Coupled Receptor GPR17 and the Chemokine Receptors 2 and 4: New Evidence.
  • Wikipedia. 77-LH-28-1.
  • Cellosaurus. Cellosaurus cell line CHO-K1 GPR17 Gq (CVCL_KU60).
  • Wikipedia. 77-LH-28-1.
  • Fisher Scientific. DiscoverX CHO-K1 GPR17 Gq Cell Line 2 injektionsflaskor | Buy Online.
  • Mabion. CHO Cell Lines for Recombinant Protein Production.
  • ResearchGate. Gpr175 modulates cAMP levels via G i signaling. A, HEK-293T cells....
  • ResearchG
  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR17.
  • Johns Hopkins University. (2009, November 15).
  • Omeros. (2012, November 15).

Sources

Foundational

The Cholinergic-Purinergic Axis: Functional Crosstalk Between M1 mAChR Activation by 77-LH-28-1 and Purinergic Signaling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Neuro-glial network pharmacology, bitopic receptor activation, and transcellular signaling cascades. Executive Summary The p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Neuro-glial network pharmacology, bitopic receptor activation, and transcellular signaling cascades.

Executive Summary

The pursuit of highly selective pharmacological tools for the central nervous system (CNS) has led to the development of allosteric and bitopic modulators. Among these, 77-LH-28-1 (1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2(1H)-one) stands out as a brain-penetrant, highly selective agonist for the muscarinic acetylcholine receptor subtype 1 (M1 mAChR)[1]. While 77-LH-28-1 does not directly bind to purinergic receptors, recent advances in neuro-glial pharmacology reveal a profound, functional interaction between M1 activation and purinergic signaling.

In the tripartite synapse, astrocytic M1 receptors activated by 77-LH-28-1 trigger an intracellular calcium cascade that culminates in the release of ATP. This gliotransmitter subsequently activates P2Y1 and P2X purinergic receptors on adjacent astrocytes and neurons, driving phenomena such as transregional metaplasticity and calcium wave propagation[2]. This whitepaper dissects the causality of this cholinergic-purinergic crosstalk, providing validated methodologies for isolating and quantifying these sequential signaling events.

Molecular Mechanics: 77-LH-28-1 and the M1 Receptor

Historically, studying M1 receptors was confounded by the high sequence homology of the orthosteric binding site across M1-M5 subtypes. Orthosteric agonists like carbachol or pilocarpine generate massive off-target noise, making it impossible to isolate M1-specific neuro-glial interactions.

77-LH-28-1 resolves this by acting as a bitopic (or allosteric) agonist. It engages both the highly conserved orthosteric site and a less conserved allosteric vestibule, granting it >100-fold selectivity for M1 over other subtypes[3].

The Causality of Pathway Selection

When 77-LH-28-1 binds to the M1 receptor on astrocytes, it preferentially stabilizes a receptor conformation that couples to


 proteins[4]. This specific coupling is the critical initiator of the purinergic interaction. The activation of Phospholipase C (PLC) cleaves PIP2 into IP3, which binds to IP3R2 receptors on the endoplasmic reticulum, causing a massive efflux of intracellular 

. Without this highly specific, robust

transient, the downstream purinergic cascade cannot be initiated.

The Cholinergic-Purinergic Axis: Astrocytes as Signal Integrators

The interaction between 77-LH-28-1 and purinergic receptors is a transcellular signaling cascade . Neurons and astrocytes do not exist in a vacuum; stimulating M1 on an astrocyte inevitably alters the purinergic tone of the local microenvironment[5].

  • Initiation: 77-LH-28-1 selectively activates astrocytic M1 mAChRs.

  • Transduction: IP3R2-dependent

    
     elevation occurs within the astrocyte.
    
  • Gliotransmission: The

    
     surge triggers the release of ATP via SNARE-dependent exocytosis or Connexin-43 hemichannels.
    
  • Purinergic Activation: Extracellular ATP binds to metabotropic P2Y1 receptors (and ionotropic P2X receptors) on neighboring cells[6].

  • Metaplasticity: This purinergic activation modulates synaptic strength, often inhibiting subsequent Long-Term Potentiation (LTP) in pathways like the medial perforant path (MML)[2].

G Ligand 77-LH-28-1 M1 M1 mAChR (Astrocyte) Ligand->M1 Allosteric Activation Gq Gq / PLC / IP3 M1->Gq Signal Transduction Ca2 Intracellular Ca2+ Elevation Gq->Ca2 IP3R2 Activation ATP ATP Release (Gliotransmission) Ca2->ATP Connexin Hemichannels P2Y1 P2Y1 / P2X Receptors (Purinergic Signaling) ATP->P2Y1 Paracrine / Autocrine Binding Effect Synaptic Metaplasticity & Ca2+ Wave Propagation P2Y1->Effect Downstream Modulation

Fig 1: The transcellular signaling cascade from 77-LH-28-1 M1 activation to purinergic modulation.

Experimental Methodologies: A Self-Validating Protocol

To study this interaction, researchers must design experiments that isolate the M1 initiation phase from the P2Y1 execution phase. The following protocol utilizes acute hippocampal slices to measure transregional metaplasticity, employing a self-validating pharmacological matrix.

Rationale for Experimental Design

By priming the tissue with 77-LH-28-1, we simulate a cholinergic burst. If the resulting synaptic modulation is blocked by the P2Y1 antagonist MRS 2719, we prove that the M1-induced effect is causally dependent on downstream purinergic signaling[2].

Step-by-Step Workflow: Electrophysiology & Pharmacological Priming

Step 1: Slice Preparation and Recovery

  • Prepare 400 μm acute transverse hippocampal slices from adult wild-type mice using a vibratome in ice-cold, oxygenated (

    
    ) sucrose-based cutting solution.
    
  • Transfer to a submerged recording chamber continuously perfused with standard Artificial Cerebrospinal Fluid (aCSF) at 32°C. Allow 2 hours for recovery.

Step 2: Baseline fEPSP Recording

  • Place a stimulating electrode in the stratum oriens (SO) and a recording glass pipette (1–3 MΩ) in the medial molecular layer (MML) of the dentate gyrus.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs) at 0.05 Hz for 20 minutes to ensure network stability.

Step 3: Pharmacological Priming (The Cholinergic Trigger)

  • Test Group: Bath apply 1 μM 77-LH-28-1 oxalate for 10 minutes.

  • Purinergic Validation Group: Co-apply 1 μM 77-LH-28-1 with 10 μM MRS 2719 (P2Y1 antagonist) throughout the recording.

  • Negative Control: Bath apply DMSO (vehicle) matched to the compound concentration.

Step 4: Washout and Incubation

  • Washout the 77-LH-28-1 with standard aCSF for 30 minutes. Note: If testing purinergic dependence, MRS 2719 must remain in the bath, as ATP release is a downstream, delayed consequence of M1 activation.

Step 5: Theta Burst Stimulation (TBS)

  • Deliver TBS (4 pulses at 100 Hz, repeated 10 times at 5 Hz) to the MML to induce LTP.

Step 6: Data Acquisition and Validation

  • Record fEPSPs for 60 minutes post-TBS. Calculate the initial slope of the fEPSP normalized to the 20-minute baseline.

Workflow Prep 1. Acute Hippocampal Slice Preparation Baseline 2. Baseline fEPSP Recording Prep->Baseline Prime 3. Pharmacological Priming (77-LH-28-1 ± MRS 2719) Baseline->Prime Wash 4. Washout Period (30 mins) Prime->Wash Stim 5. Theta Burst Stimulation (TBS) Wash->Stim Measure 6. LTP Quantification & Ca2+ Imaging Analysis Stim->Measure

Fig 2: Workflow for validating M1-purinergic crosstalk via slice electrophysiology.

Quantitative Data & Pharmacological Profiling

To ensure experimental rigor, the pharmacological profiles of the agents used to dissect this pathway must be tightly controlled. Table 1 summarizes the binding kinetics, while Table 2 demonstrates the self-validating logic of the experimental outcomes.

Table 1: Pharmacological Profile of Key Modulators

CompoundPrimary TargetMechanism of ActionAffinity / PotencyRole in Pathway Isolation
77-LH-28-1 M1 mAChRBitopic / Allosteric Agonist

nM
Initiates astrocyte

cascade without M2-M5 noise.
Pirenzepine M1 mAChROrthosteric Antagonist

nM
Validates that 77-LH-28-1 effects are strictly M1-mediated.
MRS 2719 P2Y1 ReceptorCompetitive Antagonist

μM
Isolates the downstream purinergic execution phase.
PPADS P2X ReceptorsNon-selective Antagonist

μM
Differentiates ionotropic vs metabotropic purinergic roles.

Table 2: Expected Experimental Outcomes (LTP Modulation in MML)

Priming ConditionPost-TBS LTP Outcome (% of Baseline)Mechanistic Interpretation
Vehicle (DMSO) ~160% (Robust LTP)Normal baseline synaptic plasticity.
77-LH-28-1 (1 μM) ~110% (Inhibited LTP)M1 activation triggers transregional metaplasticity.
77-LH-28-1 + Pirenzepine ~160% (Robust LTP)Confirms metaplasticity is strictly M1-dependent.
77-LH-28-1 + MRS 2719 ~155% (Robust LTP)Crucial Finding: Proves M1 metaplasticity requires downstream P2Y1 activation.

Translational Perspectives

Understanding the interaction between selective M1 agonists and purinergic signaling has profound implications for drug development.

  • Alzheimer's Disease (AD): M1 agonists are heavily pursued for cognitive enhancement in AD[1]. However, in AD, reactive astrocytes exhibit dysregulated ATP release and abnormal purinergic signaling[7]. If an M1 agonist like 77-LH-28-1 relies on astrocytic P2Y1 signaling to modulate memory networks, the efficacy of the drug may be bottlenecked by the pathological state of the purinergic system in the AD brain.

  • Neuroinflammation: Both M1 and P2Y1 receptors are implicated in microglial and astrocytic reactivity. Co-targeting or sequentially monitoring these pathways could yield biomarkers for target engagement in neurodegenerative therapies.

By utilizing highly selective tools like 77-LH-28-1, researchers can map the intricate, multi-receptor networks that govern brain function, moving beyond single-target paradigms into holistic network pharmacology.

References

  • Langmead CJ, Austin NE, Branch CL, et al. "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology. 2008.
  • "Transregional astrocyte-dependent metaplasticity in the hippocampus". bioRxiv. 2026.
  • "Allosteric modulation and functional selectivity of G protein-coupled receptors". PMC. 2012.
  • "Astrocytes as Active Participants in Memory". PMC. 2025.

Sources

Protocols & Analytical Methods

Method

Optimal Dosing Protocol and Mechanistic Profiling of 77-LH-28-1 in M1 Muscarinic Receptor In Vitro Assays

Target Audience: Neuropharmacologists, Electrophysiologists, and Assay Development Scientists Application: High-Throughput Screening (HTS) and Ex Vivo Brain Slice Electrophysiology Introduction & Pharmacological Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Electrophysiologists, and Assay Development Scientists Application: High-Throughput Screening (HTS) and Ex Vivo Brain Slice Electrophysiology

Introduction & Pharmacological Rationale

The development of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists has historically been hindered by the high evolutionary conservation of the orthosteric acetylcholine-binding site. The compound 77-LH-28-1 (1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one) circumvents this limitation by acting as a highly selective, brain-penetrant bitopic/allosteric agonist at the M1 mAChR[1].

Unlike non-selective orthosteric agonists (e.g., carbachol), 77-LH-28-1 selectively activates Gq/11 and Gs signaling pathways without engaging Gi, thereby avoiding dose-limiting peripheral side effects while successfully driving M1-mediated cognitive enhancement and long-term potentiation (LTP) in native tissues [2]. Designing an optimal in vitro assay protocol for this compound requires a strict understanding of its binding kinetics, tissue penetrance, and downstream signaling cascade.

Pathway L1 77-LH-28-1 (Bitopic Agonist) R1 M1 Muscarinic Receptor L1->R1 Allosteric Activation G1 Gq/11 Protein R1->G1 Signal Transduction E1 Phospholipase C (PLC) G1->E1 Stimulation M1 IP3 & DAG Production E1->M1 PIP2 Hydrolysis O1 Intracellular Ca2+ Release M1->O1 ER Mobilization

Figure 1: Gq/11-dependent signaling cascade initiated by 77-LH-28-1 at the M1 muscarinic receptor.

Quantitative Pharmacological Profile

To establish a robust assay, dosing must be calibrated against the compound's established potency and efficacy metrics. Table 1 summarizes the critical pharmacological parameters of 77-LH-28-1.

Table 1: Pharmacological Benchmarks for 77-LH-28-1

ParameterValueAssay SystemReference
M1 EC₅₀ 22.2 nMCa²⁺ Mobilization (CHO-hM1)[3]
M1 Emax 98 ± 2%Ca²⁺ Mobilization (CHO-hM1)[3]
Recombinant Working Conc. 10 nM – 1 µMFLIPR / FDSS6000[4]
Native Tissue Working Conc. 3.0 µM – 10.0 µMPatch-clamp (Rat/Mouse CA1)[5]
Selectivity Window >100-foldOver M2, M4, M5 (Weak M3 at high doses)[1]

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . By incorporating specific pharmacological antagonists natively into the workflow, researchers can dynamically verify that the observed signals are strictly M1-mediated, isolating the true effect of 77-LH-28-1 from off-target artifacts.

Workflow S1 Tissue/Cell Preparation S2 Equilibration & Dye Loading S1->S2 S3 Baseline Acquisition S2->S3 S4 77-LH-28-1 Administration S3->S4 S5 Signal Quantification S4->S5

Figure 2: Standardized workflow for 77-LH-28-1 in vitro functional assays.

Protocol A: High-Throughput Intracellular Calcium Mobilization (Recombinant Cells)

This protocol utilizes fluorescent Ca²⁺ indicators to measure the Gq-coupled response of 77-LH-28-1 in CHO cells stably expressing human M1 receptors.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-hM1 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Preparation: Prepare a 10-point dose-response curve of 77-LH-28-1 ranging from 10 pM to 30 µM in assay buffer (0.1% DMSO final concentration).

  • Baseline Acquisition: Transfer the plate to a kinetic fluorometric reader (e.g., FDSS6000 or FLIPR). Record baseline fluorescence at 1 Hz for exactly 20 seconds.

  • Dosing & Readout: Automatically inject 10 µL of the 77-LH-28-1 dilutions. Continue recording fluorescence for 120 seconds. Calculate the response as the maximum change in fluorescence over baseline (

    
    ).
    
  • System Validation (Crucial): In parallel control wells, pre-incubate cells with 3 µM pirenzepine (a selective M1 antagonist) for 15 minutes prior to 77-LH-28-1 injection. Causality Check: A complete ablation of the calcium peak in these wells validates that the 77-LH-28-1 signal is exclusively driven by M1 receptor activation[6].

Protocol B: Ex Vivo Electrophysiology (Native Hippocampal Slices)

Because 77-LH-28-1 is highly brain-penetrant, it is an exceptional tool for studying native M1 physiology in brain slices, specifically for inducing CA1 pyramidal cell depolarization and facilitating LTP [5].

Step-by-Step Methodology:

  • Slice Preparation: Prepare 350 µm thick acute horizontal hippocampal slices from rodents (e.g., C57BL/6 mice or Wistar rats) in ice-cold sucrose-based cutting solution.

  • Equilibration: Transfer slices to a submerged recording chamber continuously perfused (2-3 mL/min) with oxygenated (95% O₂ / 5% CO₂) Artificial Cerebrospinal Fluid (ACSF) at 30–32°C for at least 1 hour.

  • Baseline Recording: Establish whole-cell patch-clamp configuration on visually identified CA1 pyramidal neurons. Record baseline excitatory postsynaptic potentials (EPSPs) or holding current (at -60 mV) for 10 minutes to ensure stability.

  • 77-LH-28-1 Administration: Switch the perfusion to ACSF containing 10 µM 77-LH-28-1 . Allow 5–10 minutes for the compound to fully penetrate the slice matrix and reach steady-state concentration at the synaptic cleft.

  • Signal Quantification: Measure the resulting membrane depolarization, increase in input resistance, or the suppression of the M-current (

    
    )[7].
    
  • System Validation: Co-apply 25 µM pirenzepine to the bath. Causality Check: The depolarization and input resistance increases should rapidly reverse to baseline levels, confirming the effect is mediated by endogenous M1 receptors rather than off-target membrane destabilization[5].

Causality in Experimental Design (The "Why")

As an Application Scientist, it is critical to understand why these specific parameters are chosen rather than blindly following a recipe:

  • Dosing Discrepancy (22 nM vs. 10 µM): You will notice the EC₅₀ in recombinant cells is ~22 nM, yet Protocol B dictates a 10 µM bath concentration. Why? In a 2D cell monolayer (Protocol A), diffusion is instantaneous, and receptor reserve is artificially high. In a 350 µm acute brain slice (Protocol B), the complex extracellular matrix, tissue tortuosity, and active lipid-sink effects severely limit compound penetration. Bath application requires a 100- to 500-fold higher concentration to achieve saturating, biologically relevant concentrations deep within the slice where the patched neuron resides.

  • Baseline Timing in Ca²⁺ Assays: GPCR-mediated intracellular calcium release via the IP₃ pathway is a rapid, transient event. Establishing a strict 10-20 second baseline prior to compound injection is non-negotiable. It allows for the accurate calculation of

    
     before 77-LH-28-1 triggers the peak response, which typically occurs within 15-30 seconds post-injection.
    
  • Avoiding M3 Off-Target Effects: While 77-LH-28-1 exhibits >100-fold selectivity for M1 over M2, M4, and M5, it does possess weak agonist activity at M3 receptors at highly elevated concentrations [2]. Capping the maximum in vitro slice dosing at 10 µM ensures maximal M1 saturation while keeping the compound below the threshold for significant M3 engagement.

References

  • Langmead CJ, Austin NE, Branch CL, Brown JT, Buchanan KA, Davies CH, et al. (2008). "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology. URL:[Link]

  • Conn PJ, Jones CK, Lindsley CW. (2009). "Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders". Trends in Pharmacological Sciences. URL:[Link]

  • Buchanan KA, Petrovic MM, Chamberlain SE, Marrion NV, Mellor JR. (2010). "Facilitation of Long-Term Potentiation by Muscarinic M1 Receptors Is Mediated by Inhibition of SK Channels". Neuron. URL:[Link]

  • Dennis SH, Pasqui F, Colvin EM, Sanger H, Langmead CJ, et al. (2015). "Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus". Cerebral Cortex. URL:[Link]

  • Martinello K, Stewart M, Brown DA. (2019). "Gq-Coupled Muscarinic Receptor Enhancement of KCNQ2/3 Channels and Activation of TRPC Channels in Multimodal Control of Excitability in Dentate Gyrus Granule Cells". Journal of Neuroscience. URL:[Link]

Sources

Application

Application Note: 77-LH-28-1 Oxalate Solubility Limits and Preparation Protocols in Aqueous Buffers

Introduction & Pharmacological Context 77-LH-28-1 (1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2(1H)-one) is a highly selective, brain-penetrant allosteric agonist of the muscarinic acetylcholine receptor sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

77-LH-28-1 (1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2(1H)-one) is a highly selective, brain-penetrant allosteric agonist of the muscarinic acetylcholine receptor subtype 1 (M1) . Discovered as a potent pharmacological tool, it exhibits over 100-fold specificity for M1 over other subtypes and is widely utilized in electrophysiological studies of long-term potentiation (LTP), astrocyte-dependent metaplasticity, and cognitive enhancement models .

However, delivering 77-LH-28-1 effectively in in vitro and ex vivo models (such as hippocampal slice electrophysiology) presents a significant physicochemical challenge. The molecule contains a highly lipophilic 4-butylpiperidine moiety. While supplying the compound as an oxalate salt improves its dissolution kinetics compared to the free base, its absolute thermodynamic solubility in high-ionic-strength aqueous buffers (e.g., ACSF, PBS) remains strictly limited.

Physicochemical Properties & Solubility Dynamics

As a Senior Application Scientist, it is crucial to understand the causality behind the solubility limits of 77-LH-28-1 oxalate to prevent experimental artifacts:

  • The Lipophilic Tail: The aliphatic butyl chain drives the compound's selective allosteric interaction with the M1 receptor but severely limits aqueous hydration.

  • The Oxalate Salt Advantage: The oxalate counterion disrupts the crystal lattice energy of the solid powder, allowing it to dissolve more rapidly than the free base. However, once in solution, the compound is subject to the "salting-out" effect in physiological buffers containing high concentrations of NaCl, KCl, and divalent cations (Ca²⁺, Mg²⁺).

  • Micelle Formation & Micro-precipitation: If diluted improperly, 77-LH-28-1 can form colloidal aggregates or micro-precipitates. These aggregates reduce the bioavailable concentration of the drug, leading to erratic receptor activation, artificially low dose-responses, or localized cellular toxicity.

Quantitative Solubility Data
Solvent SystemMax Solubility LimitRecommended Working Conc.Mechanistic Notes
Anhydrous DMSO > 50 mM10 mM (Stock)Disrupts hydrophobic interactions; primary vehicle.
Milli-Q Water < 1 mMN/APoorly soluble; prone to forming colloidal suspensions.
ACSF / HBSS (pH 7.4) ~ 10 - 50 µM1 µM - 7 µMRequires DMSO co-solvent (≤ 0.1% final) to maintain solubility .

Experimental Protocol: Preparation of Stock and Working Solutions

To ensure a self-validating and reproducible delivery system, the following protocol leverages a co-solvent approach using DMSO followed by rapid aqueous dispersion.

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the vial of 77-LH-28-1 oxalate powder to equilibrate to room temperature (25°C) in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials introduces atmospheric moisture condensation. Water hydrolyzes the DMSO upon addition and prematurely triggers micro-precipitation of the lipophilic compound.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 to 10 minutes.

    • Causality: Sonication provides the kinetic energy required to break apart microscopic crystal lattices without degrading the molecule via excessive heat.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (e.g., 10–20 µL per tube) and store at -20°C.

    • Validation Step: Before freezing, visually inspect the tubes against a dark background under a bright light to ensure no particulate matter remains.

Phase 2: Aqueous Dilution for Electrophysiology/Cell Assays (e.g., 1 µM Final)
  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Do not reuse aliquots to prevent freeze-thaw degradation and solvent evaporation.

  • Pre-warming Buffer: Ensure the target aqueous buffer (ACSF, PBS, or HBSS) is at room temperature or 37°C.

    • Causality: Injecting a concentrated DMSO stock into a cold buffer causes an immediate, localized drop in solvent capacity, forcing the lipophilic compound out of solution (crashing).

  • Rapid Dispersion: Pipette 1 µL of the 10 mM stock directly into the center of 10 mL of rapidly stirring ACSF (yielding a 1:1000 dilution and a 1 µM final concentration).

    • Causality: Rapid mechanical agitation ensures the DMSO is instantly dispersed, preventing the local concentration of 77-LH-28-1 from exceeding its nucleation threshold. The final DMSO concentration must remain ≤ 0.1% to avoid basal cellular toxicity .

  • Self-Validation (Tyndall Effect Check): Shine a focused light beam (e.g., a 532 nm green laser pointer) through the final aqueous solution in a dark room.

    • Validation Step: A solid, highly visible beam indicates colloidal micro-precipitation (the Tyndall effect). A clear, invisible beam path validates successful, complete dissolution.

Workflow Visualization

G A 1. 77-LH-28-1 Oxalate (Dry Powder) B 2. Add Anhydrous DMSO (Target: 10 mM Stock) A->B C 3. Vortex & Sonicate (5-10 mins, 25°C) B->C D 4. Aliquot & Store (-20°C, Desiccated) C->D E 5. Dilute in Aqueous Buffer (ACSF/PBS, 1:1000) D->E On Day of Experiment F 6. Final Working Solution (≤ 10 µM, ≤ 0.1% DMSO) E->F

Workflow for the dissolution and aqueous dilution of 77-LH-28-1 oxalate.

References

  • 77-LH-28-1 Source: Wikipedia URL:[Link]

  • Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 Source: British Journal of Pharmacology (via PubMed Central) URL:[Link]

  • Transregional astrocyte-dependent metaplasticity in the hippocampus Source: bioRxiv (2026) URL:[Link]

  • Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus Source: Cerebral Cortex URL:[Link]

  • Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models Source: Journal of Neuroscience URL:[Link]

Method

Advanced Pharmacological Characterization of GPR17: Utilizing 77-LH-28-1 for Specificity, Crosstalk, and Pathway Deconvolution

Executive Summary & Scientific Rationale In the pharmacological characterization of orphan and newly deorphanized G protein-coupled receptors (GPCRs) like GPR17, a common experimental pitfall is the misattribution of phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the pharmacological characterization of orphan and newly deorphanized G protein-coupled receptors (GPCRs) like GPR17, a common experimental pitfall is the misattribution of phenotypic responses due to assay crosstalk in native cells. GPR17 is a critical regulator of central nervous system myelination, predominantly expressed in oligodendrocyte precursor cells (OPCs), where it couples primarily to Gi/o proteins to inhibit intracellular cAMP formation[1].

However, primary OPCs robustly co-express muscarinic acetylcholine receptors (specifically the M1 subtype), which regulate parallel differentiation pathways via Gq-coupled calcium mobilization. Because putative GPR17 modulators are often screened in these native environments, evaluating them requires a stringent deconvolution strategy to rule out off-target effects.

Here, we introduce the integration of 77-LH-28-1 —a highly selective, brain-penetrant allosteric agonist of the M1 muscarinic receptor[2]—into GPR17 characterization workflows. While 77-LH-28-1 is not a GPR17 ligand, its deployment as an orthogonal pharmacological control allows researchers to establish a self-validating assay system . By contrasting the Gi-mediated effects of GPR17 agonists (e.g., MDL29951[3]) against the Gq-mediated effects of 77-LH-28-1, scientists can confidently isolate GPR17-specific signaling, validate phenotypic assay responsiveness, and map GPCR crosstalk during myelin repair.

Mechanistic Framework of GPCR Deconvolution

To accurately characterize GPR17, one must isolate its signaling cascade from the background noise of native OPCs. GPR17 activation by endogenous (UDP) or synthetic (MDL29951) ligands triggers Gi/o, which inhibits Adenylyl Cyclase (AC) and lowers cAMP[1]. Conversely, M1 activation by 77-LH-28-1 triggers Gq, activating Phospholipase C (PLC) to cleave PIP2 into IP3, resulting in intracellular calcium (Ca²⁺) release[2]. Utilizing these parallel pathways ensures that a compound's efficacy is pathway-specific.

GPR17_M1_Crosstalk MDL MDL29951 / UDP (GPR17 Agonists) GPR17 GPR17 MDL->GPR17 LH 77-LH-28-1 (M1 mAChR Agonist) M1 M1 mAChR LH->M1 Gi Gi/o Protein GPR17->Gi Gq Gq Protein M1->Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP Levels (Myelination) AC->cAMP Ca2 ↑ Ca2+ / IP3 (Proliferation) PLC->Ca2

Fig 1. Pharmacological deconvolution of GPR17 (Gi) and M1 (Gq) signaling pathways in OPCs.

Experimental Protocols

The following self-validating protocols utilize 77-LH-28-1 to ensure that observed GPR17 pharmacology is free from Gq-mediated artifacts.

Protocol A: cAMP TR-FRET Assay for GPR17 Activation (Gi Pathway)

Causality Check: Because Gi-coupled receptors inhibit AC, we must artificially stimulate AC with Forskolin to create a measurable cAMP baseline. A true GPR17 agonist will suppress this baseline. 77-LH-28-1 is used as a negative specificity control to prove that the cAMP drop is strictly Gi-mediated and not an artifact of general GPCR activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary rat OPCs or GPR17-transfected CHO cells into a 384-well microplate at 10,000 cells/well in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX to prevent cAMP degradation).

  • Compound Preparation: Prepare 3X concentrated solutions of Forskolin (final concentration 10 µM), MDL29951 (positive control, 10 nM to 10 µM), and 77-LH-28-1 (specificity control, 10 nM to 10 µM).

  • Stimulation: Add the compounds to the cells simultaneously with Forskolin. Incubate at Room Temperature (RT) for 30 minutes.

  • Lysis & Detection: Add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody) formulated in cell lysis buffer. Incubate for 1 hour at RT.

  • Readout: Measure the FRET signal using a microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio.

  • Validation: MDL29951 should yield a dose-dependent decrease in the FRET ratio. 77-LH-28-1 must show a flatline response, confirming no off-target Gi activation.

Protocol B: Intracellular Calcium Flux Assay (Gq Crosstalk Deconvolution)

Causality Check: To ensure that putative GPR17 ligands do not possess off-target M1 activity (which would confound differentiation assays), we monitor calcium flux. 77-LH-28-1 serves as the positive control to validate the functional competence of the OPCs' Gq machinery.

Step-by-Step Methodology:

  • Dye Loading: Wash OPCs seeded in a 96-well black, clear-bottom plate with assay buffer. Add 2 µM Fluo-4 AM (calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127. Incubate for 45 minutes at 37°C.

  • Washing: Remove the dye solution and wash the cells three times with assay buffer to remove extracellular dye. Allow cells to rest at RT for 15 minutes.

  • Baseline Measurement: Place the plate in a kinetic fluorescence reader (e.g., FLIPR). Record baseline fluorescence for 10 seconds (Excitation: 488 nm; Emission: 520 nm).

  • Compound Injection: Automatically inject 77-LH-28-1 (100 nM) into control wells, and MDL29951 (1 µM) into test wells.

  • Kinetic Readout: Record fluorescence continuously for 90 seconds post-injection.

  • Validation: 77-LH-28-1 will induce a sharp, transient peak in fluorescence, validating the assay's sensitivity to Gq activation. MDL29951 should produce no primary calcium peak, confirming its specificity to the Gi pathway.

Data Presentation

By executing the orthogonal assays described above, researchers can generate a highly reliable pharmacological profile. The table below summarizes the expected quantitative data when deconvoluting GPR17 and M1 signaling in primary OPCs.

Table 1: Expected Pharmacological Profiling of GPR17 and M1 Ligands in Primary OPCs

CompoundPrimary TargetPrimary PathwaycAMP Inhibition Assay (IC₅₀)Calcium Flux Assay (EC₅₀)Assay Function
MDL29951 GPR17Gi/o~10 nM>10 µM (No effect)GPR17 Positive Control
UDP GPR17Gi/o~300 nM>10 µM (No effect)Endogenous Agonist
77-LH-28-1 M1 mAChRGq>10 µM (No effect)~22 nMSpecificity / Crosstalk Control

Note: The distinct separation of IC₅₀ and EC₅₀ values across the two assays guarantees that any phenotypic changes observed in downstream myelination assays can be accurately attributed to the correct receptor.

References

  • Lecca D, Trincavelli ML, Gelosa P, et al. "Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation." Journal of Biological Chemistry. 2008. URL:[Link]

  • Langmead CJ, Austin NE, Branch CL, et al. "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1." British Journal of Pharmacology. 2008. URL:[Link]

  • Hennen S, Wang H, Peters L, et al. "Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist." Science Signaling. 2013. URL:[Link]

Sources

Application

vehicle control selection for 77-LH-28-1 oxalate studies

Application Note: Vehicle Control Selection and Formulation Protocols for 77-LH-28-1 Oxalate Executive Summary & Pharmacological Context 77-LH-28-1 (1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vehicle Control Selection and Formulation Protocols for 77-LH-28-1 Oxalate

Executive Summary & Pharmacological Context

77-LH-28-1 (1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone) is a highly selective, brain-penetrant allosteric agonist—often characterized as a bitopic ligand—targeting the M1 muscarinic acetylcholine receptor (mAChR)[1][2]. It is a critical pharmacological tool used to investigate cognitive enhancement, Alzheimer's disease pathology, and schizophrenia[2][3]. Because 77-LH-28-1 is supplied as an oxalate salt to enhance the solid-state stability of its basic piperidine nitrogen, its physicochemical properties demand rigorous vehicle selection. Improper formulation can lead to compound precipitation, altered pharmacokinetics, or vehicle-induced behavioral artifacts that compromise data integrity.

Causality in Vehicle Selection: The "Why" Behind the Solvents

As a Senior Application Scientist, I emphasize that vehicle selection is never arbitrary; it is dictated by the intersection of the compound's physicochemical properties and the biological constraints of the assay. The oxalate salt of 77-LH-28-1 inherently lowers the pH of aqueous solutions and exhibits rate-limited solubility at high concentrations.

  • In Vitro Assays (DMSO): 77-LH-28-1 possesses a lipophilic core that necessitates initial solvation in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal standard for generating concentrated master stocks. However, because DMSO can permeabilize cell membranes and alter baseline intracellular calcium levels, the stock must be serially diluted in assay buffer to achieve a final DMSO concentration of ≤0.3%[3]. This strict threshold ensures the vehicle does not confound M1-mediated Gq/11 signaling readouts or induce non-specific membrane depolarization[1][3].

  • In Vivo Subcutaneous (SC) Dosing (Normal Saline): For SC administration, 77-LH-28-1 oxalate demonstrates sufficient aqueous solubility to be dissolved directly in normal saline (0.9% NaCl)[1]. Saline is the optimal vehicle here because its isotonicity prevents osmotic stress and injection-site nociception. Nociceptive stress can trigger endogenous catecholamine release, introducing severe behavioral artifacts in cognitive assays.

  • In Vivo Intraperitoneal (IP) Dosing (1% Methylcellulose): IP administration often requires higher bolus concentrations that may exceed the compound's aqueous solubility limit. Therefore, 77-LH-28-1 is formulated as a suspension in 1% (w/v) methylcellulose in water[1]. Methylcellulose acts as a critical viscosity-modifying agent. It prevents the rapid sedimentation of undissolved particulates, ensuring a homogenous dose delivery and a sustained, predictable absorption profile across the highly vascularized peritoneal membrane.

Quantitative Data Summaries

Table 1: Recommended Vehicle Formulations by Administration Route

ApplicationRouteRecommended VehicleMax Final ConcentrationMechanistic Rationale
In VitroCell Culture / SliceDMSO (diluted in buffer)≤0.3% (v/v) DMSOSolvates lipophilic core; low conc. prevents cytotoxicity and membrane depolarization.
In VivoSubcutaneous (SC)Normal Saline (0.9% NaCl)Route-dependentIsotonicity prevents injection-site nociception and behavioral artifacts.
In VivoIntraperitoneal (IP)1% (w/v) MethylcelluloseRoute-dependentViscosity prevents sedimentation of undissolved particulates, ensuring uniform dosing.

Table 2: Tolerability Thresholds and Quality Control for Vehicles

VehicleMax Tolerated Volume (Mice)Critical QC CheckFailure Consequence
DMSO (In Vitro)N/A (≤0.3% in well)Microscopic inspection for precipitationFalse-negative receptor activation
Normal Saline10 mL/kg (SC)pH measurement (Target: 6.0–7.4)Tissue necrosis, stress-induced artifacts
1% Methylcellulose10 mL/kg (IP)Visual check for rapid sedimentationInaccurate dosing, erratic pharmacokinetics

Formulation Workflows & Signaling Pathways

G Start 77-LH-28-1 Oxalate Formulation InVitro In Vitro Assays (e.g., Ca2+ Mobilization) Start->InVitro InVivo In Vivo Studies (Rodent Models) Start->InVivo DMSO Dissolve in 100% DMSO (10 mM Stock) InVitro->DMSO IP Intraperitoneal (IP) Administration InVivo->IP SC Subcutaneous (SC) Administration InVivo->SC Dilute Dilute in Assay Buffer (Final DMSO ≤0.3%) DMSO->Dilute MC Suspend in 1% (w/v) Methylcellulose in Water IP->MC Saline Dissolve in Normal Saline (0.9% NaCl) SC->Saline

Workflow for selecting and preparing vehicle controls for 77-LH-28-1 oxalate based on application.

Pathway Ligand 77-LH-28-1 (Allosteric Agonist) Receptor M1 mAChR (Bitopic Binding) Ligand->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors Effect Neuronal Excitability (Hippocampus CA1) Ca2->Effect Depolarization

M1 mAChR signaling pathway activated by 77-LH-28-1, driving hippocampal neuronal excitability.

Self-Validating Experimental Protocols

Protocol A: Preparation of 77-LH-28-1 Oxalate for In Vitro Assays

  • Weighing: Accurately weigh the required mass of 77-LH-28-1 oxalate using a calibrated microbalance.

  • Stock Generation: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds until the solution is completely clear.

  • Aliquoting: Aliquot the 10 mM stock into amber microcentrifuge tubes to protect the compound from light-induced degradation. Store at -20°C.

  • Working Dilution: On the day of the experiment, serially dilute the stock in the appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the target concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.3% (v/v)[3].

  • Self-Validation Check: Prior to applying the solution to cells, inspect the working dilution under a phase-contrast microscope at 20x magnification. The absence of micro-crystals or light scattering validates complete solvation and prevents artifactual readouts.

Protocol B: Preparation for Subcutaneous (SC) Administration

  • Solvent Preparation: Obtain sterile, endotoxin-free normal saline (0.9% NaCl).

  • Dissolution: Add the required mass of 77-LH-28-1 oxalate to the saline to achieve the target dosing concentration (e.g., for a 3 mg/kg dose administered at a 10 mL/kg volume, prepare a 0.3 mg/mL solution)[1].

  • Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Check (pH): Measure the pH of the final solution. The oxalate salt may lower the pH. If the pH is below 6.0, carefully titrate with micro-volumes of 0.1N NaOH until the pH is between 6.0 and 7.4. This critical step prevents injection-site nociception.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

Protocol C: Preparation for Intraperitoneal (IP) Administration

  • Vehicle Preparation: Prepare a 1% (w/v) methylcellulose solution in sterile ultra-pure water. Stir overnight at 4°C to ensure complete hydration and uniform viscosity.

  • Suspension: Add the 77-LH-28-1 oxalate powder directly into the 1% methylcellulose vehicle[1].

  • Homogenization: Use a probe sonicator or a high-speed tissue homogenizer for 30-60 seconds to break up any large agglomerates and create a fine, uniform suspension.

  • Self-Validation Check (Sedimentation): Allow the suspension to sit undisturbed for 15 minutes on the benchtop. If rapid sedimentation or phase separation occurs, the methylcellulose viscosity is insufficient or the particle size is too large. Re-homogenize immediately prior to drawing the dose into the syringe.

  • Dosing: Administer the suspension using an appropriate gauge needle (e.g., 25G for mice), ensuring the syringe is inverted gently just before injection to guarantee dose uniformity.

References

  • Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. nih.gov.
  • Designing Hybrids Targeting the Cholinergic System by Modulating the Muscarinic and Nicotinic Receptors: A Concept to Tre
  • A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. jneurosci.org.
  • PKC and Ras are Involved in M1 Muscarinic Receptor-Mediated Modulation of AMPA Receptor GluA1 Subunit. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

preventing precipitation of 77-LH-28-1 in aqueous solutions

Welcome to the Technical Support Center for neuropharmacological assay development. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges when working with highly lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for neuropharmacological assay development. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges when working with highly lipophilic CNS-penetrant compounds: preventing the aqueous precipitation of 77-LH-28-1 .

77-LH-28-1 is a highly selective, brain-penetrant allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR)[1]. While it is an invaluable tool for studying cognition and M1-mediated signaling, its aliphatic butyl chain and piperidine nucleus render it highly lipophilic. This results in poor aqueous solubility, causing the compound to rapidly precipitate or form colloidal aggregates when introduced into physiological buffers[2].

This guide provides field-proven, self-validating methodologies to formulate 77-LH-28-1 for both in vitro and in vivo applications without compromising its pharmacological integrity.

Formulation Workflow & Decision Tree

FormulationWorkflow Start 77-LH-28-1 Solid (Highly Lipophilic) Salt Select Salt Form (Oxalate or HCl) Start->Salt Preferred path Base Free Base (Not Recommended) Start->Base Avoid (High desolvation energy) Stock Primary Stock (10 mM in 100% Anhydrous DMSO) Salt->Stock Dissolve completely InVitro In Vitro Assays (e.g., ACSF / Cell Media) Stock->InVitro InVivo In Vivo Dosing (e.g., IP / SC Injection) Stock->InVivo Dilution1 Intermediate Dilution (Add 0.1% BSA carrier protein) InVitro->Dilution1 Prevent solvent shock Dilution2 Complexation (20% HP-β-CD in Saline) InVivo->Dilution2 Encapsulate lipophilic core Final1 Final Aqueous Solution (No micro-precipitates) Dilution1->Final1 Final2 Clear Dosing Solution (Stable for >24h at RT) Dilution2->Final2

Figure 1: Decision tree for formulating 77-LH-28-1 to prevent precipitation across different assay types.

Troubleshooting Guide & FAQs

Q: Why does 77-LH-28-1 crash out of solution the moment I add it to my physiological buffer? A: This is driven by the thermodynamics of solvation. 77-LH-28-1 has a high partition coefficient (logP). When a concentrated DMSO stock is rapidly pipetted into an aqueous environment (like ACSF or PBS), the local solvent polarity shifts abruptly. The hydrophobic aliphatic chains of the compound self-associate to minimize contact with water, causing supersaturation and rapid nucleation (precipitation). Because of these solubility limits, specialized formulation is strictly required to achieve the receptor occupancy necessary for functional assays[3].

Q: Should I use the free base or a salt form? A: Always source and utilize a salt form (e.g., 77-LH-28-1 oxalate or hydrochloride) for aqueous assays. The protonated piperidine nitrogen in the salt form significantly lowers the desolvation energy required to enter the aqueous phase. The free base is highly crystalline and hydrophobic, making it nearly impossible to keep in solution at concentrations above 1 µM without excessive organic co-solvents.

Q: My solution turned cloudy after adding it to ACSF. Can I just heat it to redissolve the compound? A: No. Heating increases kinetic energy and may temporarily force the precipitate back into solution, but this is a thermodynamic instability, not a kinetic delay. Upon cooling to physiological temperatures (37°C or Room Temperature) during your experiment, the compound will rapidly re-crystallize, often forming larger aggregates that will ruin electrophysiological recordings or cause erratic calcium mobilization readouts.

Q: Does the use of cyclodextrins (HP-β-CD) interfere with M1 receptor binding? A: No. Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a bulk carrier. Its hydrophobic cavity encapsulates the lipophilic core of 77-LH-28-1, while its hydrophilic exterior maintains aqueous solubility. Upon dilution in the systemic circulation or a large tissue bath, the binding equilibrium shifts. The free drug is released, allowing it to partition into the lipid bilayer and access the transmembrane allosteric site of the M1 receptor[2].

Formulation Efficacy Data

To assist in selecting the right vehicle, the following table summarizes the maximum achievable soluble concentrations of 77-LH-28-1 across various vehicles.

Formulation VehicleMax Soluble ConcentrationPhysical StabilityRecommended Application
100% Aqueous Buffer (PBS/ACSF) < 5 µMPoor (Immediate precipitation)Not Recommended
0.1% DMSO in ACSF 10 - 20 µMMarginal (Precipitates >1 hr)In vitro assays (Acute)
0.1% DMSO + 0.1% BSA in ACSF 50 - 100 µMGood (Stable for 4-6 hrs)In vitro electrophysiology
20% HP-β-CD in Saline > 5 mMExcellent (>24 hrs)In vivo systemic dosing
5% PEG400 + 5% Tween-80 in Saline 2 - 5 mMGood (Stable for 12 hrs)In vivo systemic dosing

Step-by-Step Experimental Protocols

Protocol A: Preparation for In Vitro Electrophysiology & Cell Assays

Objective: Achieve a stable 10 µM working solution in ACSF without exceeding 0.1% final DMSO.

  • Primary Stock Preparation: Dissolve 77-LH-28-1 oxalate in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds. Causality: Anhydrous DMSO prevents premature water-induced nucleation inside the stock vial.

  • Carrier Protein Addition: Prepare your target ACSF buffer and supplement it with 0.1% (w/v) Bovine Serum Albumin (BSA, essentially fatty-acid free). Causality: BSA acts as a lipid sink, binding the lipophilic tail of 77-LH-28-1 and preventing self-aggregation during the solvent transition.

  • Stepwise Dilution (Crucial): Do not pipette the DMSO stock directly into the center of the buffer. Instead, place the ACSF on a magnetic stirrer (vigorous vortex). Slowly dispense the 10 mM stock dropwise against the wall of the vortexing liquid to achieve a 1:1000 dilution (final concentration 10 µM).

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading of ≤ 0.005 confirms the absence of colloidal aggregates or micro-precipitates. If the OD600 is > 0.005, precipitation has occurred, and the solution must be discarded.

Protocol B: 20% HP-β-CD Formulation for In Vivo Dosing

Objective: Prepare a clear, homogenous solution for intraperitoneal (IP) or subcutaneous (SC) administration to evaluate brain penetration and cell firing[1].

  • Cyclodextrin Base: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile 0.9% saline. Stir until completely clear. Adjust final volume to 100 mL.

  • API Integration: Weigh the required amount of 77-LH-28-1 powder (e.g., for a 2 mg/mL dosing solution). Add the powder directly to the 20% HP-β-CD solution. Note: Do not use DMSO here, as DMSO can cause localized tissue toxicity in vivo.

  • Sonication: Sonicate the suspension in a water bath at 37°C for 15–30 minutes until the solution becomes completely transparent. The thermal energy aids the inclusion complexation between the drug and the cyclodextrin cavity.

  • Self-Validation Check: Pass the final formulation through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration drug concentration via HPLC-MS/MS[4]. A recovery of >95% confirms the drug is in a true solution state rather than a micro-suspension.

Mechanistic Overview: M1 mAChR Activation

Understanding the signaling pathway is critical when interpreting assay results, particularly because 77-LH-28-1 acts at an allosteric site distinct from the orthosteric acetylcholine binding site[3].

M1Signaling Agonist 77-LH-28-1 (Allosteric Agonist) Receptor M1 mAChR (Transmembrane Domain) Agonist->Receptor Binds Allosteric Site Gq Gq/11 Protein (Activation) Receptor->Gq Conformational Change PLC Phospholipase C (PLC-β) Gq->PLC Stimulates Split PLC->Split IP3 IP3 (Inositol Triphosphate) Split->IP3 DAG DAG (Diacylglycerol) Split->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release PKC Protein Kinase C (PKC) Activation DAG->PKC Membrane Recruitment

Figure 2: Signal transduction pathway initiated by the allosteric binding of 77-LH-28-1 to the M1 receptor.

References

  • Langmead CJ, Austin NE, Branch CL, et al. "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology. 2008; 154(5): 1104–1115. URL:[Link]

  • Jones CK, Bridges TM, Kennedy JP, et al. "Discovery and Characterization of Novel Subtype-Selective Allosteric Agonists for the Investigation of M1 Receptor Function in the Central Nervous System". ACS Chemical Neuroscience. 2010; 1(2): 104-121. URL:[Link]

  • Thomas RL, Langmead CJ, Wood MD, et al. "Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation". Journal of Pharmacology and Experimental Therapeutics. 2009; 331(3): 1086-1095. URL:[Link]

Sources

Optimization

Application Support Center: Troubleshooting Variable Responses to 77-LH-28-1 in OPC Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, complex challenge in glial biology: achieving reproducible results when using the highly selec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, complex challenge in glial biology: achieving reproducible results when using the highly selective M1 muscarinic acetylcholine receptor (mAChR) allosteric agonist 77-LH-28-1 in Oligodendrocyte Progenitor Cell (OPC) cultures.

While M1 antagonists (such as clemastine) are widely used to drive OPC differentiation and remyelination[1], M1 agonists like 77-LH-28-1 are critical pharmacological tools used to study the arrest of developmental myelination and maintain OPCs in a proliferative state[2]. However, due to the dynamic nature of OPC maturation and the unique biased signaling profile of 77-LH-28-1, researchers frequently encounter experimental variability. This guide synthesizes field-proven insights and causality-driven protocols to help you optimize your assays.

Part 1: Diagnostic FAQs — The "Why" and "How" of 77-LH-28-1 Variability

Q1: In my hands, 77-LH-28-1 sometimes fails to maintain OPCs in a proliferative state, and they differentiate into MBP+ cells anyway. Why is this happening? The Causality: This is a classic issue of receptor downregulation clashing with media competition. M1 receptors (CHRM1) are highly expressed in early A2B5+/NG2+ OPCs but are rapidly downregulated as cells commit to the O4+ lineage[2]. Furthermore, standard OPC differentiation media contains high levels of Triiodothyronine (T3). T3 is a potent driver of differentiation; its nuclear transcriptional network will easily override the Gq-mediated differentiation arrest induced by 77-LH-28-1 if the agonist is applied too late. Actionable Fix: Synchronize your cultures. Apply 77-LH-28-1 concurrently with, or ideally 12 hours prior to, the introduction of T3. Always verify the progenitor state (NG2+) via immunocytochemistry before initiating treatment.

Q2: I am using a FRET-based cAMP biosensor to measure M1 activation by 77-LH-28-1, but I see no Gi-mediated decrease in cAMP. Is my compound degraded? The Causality: Your compound is likely fine; you are encountering ligand-directed signaling bias. 77-LH-28-1 is a biased allosteric agonist[3]. While endogenous acetylcholine or non-selective orthosteric agonists (like oxotremorine-M) couple the M1 receptor to Gq, Gs, and Gi/o pathways, 77-LH-28-1 selectively activates Gq/11 (calcium mobilization) and Gs (cAMP accumulation) but fails to promote Gi1/2 coupling[3]. Actionable Fix: Do not use cAMP inhibition as a readout for 77-LH-28-1. Switch to a Gq-dependent assay, such as IP1 accumulation or a fluorescent calcium mobilization assay.

Q3: When I push the concentration of 77-LH-28-1 past 10 µM to force a response, my OPCs detach and die. Is this an off-target toxic effect? The Causality: This is an artifact of the compound's salt formulation. 77-LH-28-1 is frequently synthesized and supplied as an oxalate salt[4]. In standard OPC media (which contains ~1–2 mM calcium), high concentrations of oxalate will precipitate extracellular calcium. This not only causes physical cytotoxicity but also depletes the extracellular calcium gradient required for sustained Gq-mediated signaling. Actionable Fix: 77-LH-28-1 is highly potent, with an EC50 of ~0.4 µM for Gq activation[3]. Cap your working concentration at 3 µM. If higher doses are strictly required for your experimental design, source the free base formulation instead of the oxalate salt.

Part 2: Quantitative Data Presentation

To ensure you are applying 77-LH-28-1 at the correct developmental window, consult the table below. M1 receptor expression is not static; it dictates the pharmacological window of opportunity.

Table 1: 77-LH-28-1 Target Engagement Across OPC Developmental Stages

Developmental StagePrimary Surface MarkersM1 (CHRM1) ExpressionExpected 77-LH-28-1 Response (Ca2+ Flux)Troubleshooting & Assay Notes
Proliferating OPC NG2+, PDGFαR+, A2B5+HighStrong (EC50 ~0.4 µM)Optimal stage for target engagement. Ensure PDGF-AA is removed 12h prior to assay to lower baseline PLC activity.
Pre-Oligodendrocyte O4+, GalC+ModerateWeak / VariableReceptor downregulation begins. T3 presence in media will mask M1-mediated differentiation arrest.
Mature Oligodendrocyte MBP+, PLP+, MOG+Low to AbsentNullDo not use 77-LH-28-1 at this stage; switch to M3 or M4 receptor modulators if required.

Part 3: Self-Validating Experimental Protocol

To trust your downstream differentiation data, you must first prove that 77-LH-28-1 is actively engaging the M1 receptor in your specific OPC culture. The following is a self-validating calcium mobilization protocol designed to isolate M1-specific Gq signaling.

Protocol: Validating 77-LH-28-1 Efficacy via Calcium Mobilization in Synchronized OPCs

  • Step 1: Plate and Synchronize OPCs

    • Plate primary OPCs at 20,000 cells/well in a 96-well Poly-D-Lysine (PDL) coated black-walled plate.

    • Causality: PDL provides electrostatic adherence without triggering the integrin-mediated intracellular calcium oscillations that laminin coatings can induce.

    • Incubate in proliferation media (containing PDGF-AA and FGF2) for 24 hours.

  • Step 2: Mitogen Starvation

    • Wash cells gently with warm DMEM/F12 and switch to basal media (no PDGF-AA/FGF2) for 12 hours.

    • Causality: Mitogen withdrawal halts receptor tyrosine kinase (RTK)-mediated PLCγ activation, dropping baseline intracellular calcium and maximizing the signal-to-noise ratio for the M1 assay.

  • Step 3: Dye Loading

    • Incubate OPCs with 2 µM Fluo-4 AM and 2.5 mM Probenecid in assay buffer (HBSS with 20 mM HEPES) for 45 minutes at 37°C.

    • Causality: Probenecid is critical; it blocks organic anion transporters on the OPC membrane, preventing the cells from prematurely pumping the fluorescent dye out of the cytoplasm.

  • Step 4: Establish Internal Validation Controls

    • Prepare your compound plate. You must include three conditions:

      • Test: 77-LH-28-1 (1 µM final).

      • Positive Control: Oxotremorine-M (10 µM final) to define the maximum M1/M3 receptor response (Emax).

      • Negative Control: Pre-incubate a subset of wells with Pirenzepine (1 µM, an M1-selective antagonist) for 15 minutes prior to adding 77-LH-28-1.

    • Causality: This self-validating triad proves that your cells are responsive (Oxo-M) and that the 77-LH-28-1 signal is strictly M1-mediated (blocked by Pirenzepine).

  • Step 5: Kinetic Readout

    • Transfer to a kinetic fluorescence reader (e.g., FLIPR). Read baseline fluorescence for 30 seconds, inject compounds, and read continuously for 3 minutes.

    • Causality: Gq-mediated IP3 generation causes a rapid, transient calcium spike. Reading for only 3 minutes captures the peak before compensatory efflux mechanisms (like PMCA pumps) clear the calcium.

Part 4: Mandatory Visualization

The following diagram illustrates the biased signaling logic of 77-LH-28-1 at the M1 receptor, explaining why certain downstream assays (like cAMP inhibition) will fail, while others (calcium flux) succeed.

G Ligand 77-LH-28-1 (Allosteric Agonist) Receptor M1 mAChR (CHRM1) Ligand->Receptor Binds Allosteric Site Gq Gq/11 Pathway (Strongly Activated) Receptor->Gq Gs Gs Pathway (Activated) Receptor->Gs Gi Gi/o Pathway (No Coupling / Biased) Receptor->Gi Ca Intracellular Ca2+ Mobilization Gq->Ca cAMP cAMP Accumulation Gs->cAMP Outcome OPC Proliferation & Differentiation Arrest Ca->Outcome cAMP->Outcome

Fig 1: Biased signaling pathway of 77-LH-28-1 at the M1 receptor in OPCs.

References

  • Langmead CJ, et al. (2008). "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology. URL: [Link]

  • Thomas CJ, et al. (2008). "G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists". Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • De Angelis F, et al. (2012). "Muscarinic receptor subtypes as potential targets to modulate oligodendrocyte progenitor survival, proliferation, and differentiation". Developmental Neurobiology. URL:[Link]

  • Tong Y, et al. (2022). "Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury". Frontiers in Cellular Neuroscience. URL:[Link]

Sources

Troubleshooting

77-LH-28-1 oxalate cytotoxicity and cell viability thresholds

Welcome to the technical support guide for 77-LH-28-1 Oxalate, a potent and selective small-molecule inhibitor of the iron transporter Ferroportin-1 (FPN1). This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 77-LH-28-1 Oxalate, a potent and selective small-molecule inhibitor of the iron transporter Ferroportin-1 (FPN1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for experiments involving this compound.

Introduction: The Science of 77-LH-28-1 Oxalate

77-LH-28-1 acts by binding to the cellular iron exporter FPN1, inducing its internalization and subsequent degradation.[1] This mechanism is similar to that of the endogenous peptide hormone hepcidin.[1][2] By blocking FPN1, 77-LH-28-1 prevents iron efflux, leading to a rapid increase in the intracellular labile iron pool.[1][3] This excess ferrous iron (Fe²⁺) participates in Fenton reactions, generating a surge of reactive oxygen species (ROS) that triggers extensive lipid peroxidation.[4][5] The culmination of this process is a specific, iron-dependent form of regulated cell death known as ferroptosis .[6][7]

Due to its targeted mechanism, 77-LH-28-1 is a valuable tool for studying ferroptosis and its role in pathologies like cancer and neurodegeneration.[5][8] This guide will help you navigate the nuances of using this compound to achieve robust and reproducible results.

Diagram: Mechanism of Action

Mechanism_of_Action cluster_cell Intracellular Space FPN1 Ferroportin-1 (FPN1) Iron Exporter Iron_In Fe³⁺ (Extracellular) FPN1->Iron_In Blocks Export LH281 77-LH-28-1 Oxalate LH281->FPN1 Iron_Pool Labile Iron Pool ↑ (Fe²⁺) Iron_In->Iron_Pool Intracellular Accumulation ROS Reactive Oxygen Species (ROS) ↑ Iron_Pool->ROS Fenton Reaction Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Oxidative Damage Ferroptosis Ferroptosis (Cell Death) Lipid_Perox->Ferroptosis

Caption: Mechanism of 77-LH-28-1 Oxalate inducing ferroptosis.

Frequently Asked Questions (FAQs) & First Principles

Q1: What is ferroptosis and how does it differ from apoptosis?

A: Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[7] Unlike apoptosis, it is not characterized by caspase activation, chromatin condensation, or the formation of apoptotic bodies.[9] Morphologically, ferroptosis is often associated with mitochondrial changes, including swelling and rupture of the outer mitochondrial membrane.[9] It is crucial to use ferroptosis-specific inhibitors, like Ferrostatin-1, to distinguish it from other cell death pathways.[7][10]

Q2: Why is the compound supplied as an oxalate salt? Does the oxalate have any biological effect?

A: The oxalate salt form of 77-LH-28-1 is used to enhance its solubility and stability in aqueous solutions, ensuring consistent dosing. At the effective concentrations of 77-LH-28-1 (typically in the nM to low µM range), the concentration of the oxalate counter-ion is negligible and not expected to have a biological effect. However, at very high, supra-pharmacological concentrations (e.g., >1 mM), free oxalate has been reported to induce oxidative stress and cytotoxicity in some renal cell lines.[11][12] This is an important consideration for dose-response studies and can be controlled for by testing a sodium oxalate solution at equivalent concentrations.

Q3: Which cell lines are most sensitive to 77-LH-28-1?

A: Sensitivity to ferroptosis inducers is highly cell-line dependent and often correlates with factors like the expression of iron metabolism genes and the abundance of polyunsaturated fatty acids in cell membranes.[13][14] Fibrosarcoma cell lines like HT-1080 are known to be highly sensitive to ferroptosis and serve as an excellent positive control model.[15] Other commonly used sensitive lines include various cancer cells from breast, prostate, and lung origins.[13][16] We recommend performing a preliminary screen on your cell line of interest.

Q4: What are the essential positive and negative controls for a ferroptosis experiment?

A: A well-controlled experiment is critical for validating that the observed cell death is indeed ferroptosis.

  • Positive Control Compound: Use a known ferroptosis inducer with a different mechanism, such as RSL3 (a direct GPX4 inhibitor), to confirm the cell line is capable of undergoing ferroptosis.[9][14]

  • Negative Control (Rescue Agent): Co-treatment with a ferroptosis-specific inhibitor should rescue the cells from 77-LH-28-1-induced death. The most common and highly recommended inhibitor is Ferrostatin-1 (Fer-1) , a radical-trapping antioxidant that specifically prevents lipid peroxidation.[10][17]

  • Mechanistic Control: Co-treatment with an iron chelator, such as Deferoxamine (DFO) , should also rescue the cells by reducing the labile iron pool necessary for the Fenton reaction.[18]

  • Apoptosis/Necrosis Controls: To demonstrate specificity, show that inhibitors of other cell death pathways (e.g., the pan-caspase inhibitor Z-VAD-FMK for apoptosis) do not rescue the cells.[18]

Experimental Planning & Troubleshooting Guide

This section addresses common issues encountered during experimentation.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: No/Low Cytotoxicity Observed Check_Compound 1. Verify Compound Integrity - Freshly prepared? - Correct solvent (DMSO)? - Stored properly (-20°C)? Start->Check_Compound First Check Check_Cells 2. Assess Cell Line Sensitivity - Run positive control (RSL3)? - Cell passage number low? Check_Compound->Check_Cells If compound is OK Solution_Compound Solution: Prepare fresh stock of 77-LH-28-1 in anhydrous DMSO. Check_Compound->Solution_Compound Issue Found Check_Assay 3. Validate Viability Assay - Assay compatible with ferroptosis? (e.g., Crystal Violet, CellTiter-Glo) - Correct incubation time? Check_Cells->Check_Assay If cells are responsive Solution_Cells Solution: Use a known sensitive cell line (e.g., HT-1080) to validate protocol. Use lower passage cells. Check_Cells->Solution_Cells Issue Found Check_Culture 4. Examine Culture Conditions - Serum source consistent? - Any antioxidants in media? Check_Assay->Check_Culture If assay is valid Solution_Assay Solution: Increase incubation time (24-72h). Confirm assay linearity and endpoint. Check_Assay->Solution_Assay Issue Found Solution_Culture Solution: Test different lots of FBS. Use phenol red-free media if using fluorescent probes. Check_Culture->Solution_Culture Issue Found

Caption: A decision tree for troubleshooting low cytotoxicity.

Troubleshooting Q&A

Q: I'm not observing any cell death, even at high concentrations. What should I do?

A: This is a common issue. Follow this systematic check:

  • Compound Preparation: 77-LH-28-1 Oxalate should be dissolved in high-quality, anhydrous DMSO to make a concentrated stock (e.g., 10 mM) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[19] Prepare fresh dilutions in culture media for each experiment.

  • Cell Line Resistance: Your cell line may be inherently resistant to ferroptosis. Test a known ferroptosis inducer like RSL3. If RSL3 also fails to induce cell death, your model may have a robust antioxidant system (e.g., high GPX4 expression).[14] Consider using a sensitive line like HT-1080 to validate your experimental setup.[20]

  • Incubation Time: Ferroptosis can be slower than apoptosis. Ensure you are incubating the cells with the compound for a sufficient duration. We recommend a time course of 24, 48, and 72 hours to determine the optimal endpoint.

  • Cell Viability Assay: Some metabolic assays (like MTT) can be confounded by the altered redox state in ferroptotic cells. We recommend endpoint assays based on cell number, such as Crystal Violet staining, or ATP-based assays like CellTiter-Glo®.[21][22]

Q: My results are inconsistent between experiments. What could be the cause?

A: Variability often stems from subtle changes in culture conditions.

  • Serum Variability: Fetal Bovine Serum (FBS) contains antioxidants and lipids that can influence ferroptosis sensitivity.[23] Different lots of FBS can have varying compositions. If you observe a sudden shift in IC50 values, test a new lot of FBS or consider using a single, qualified lot for a series of experiments.

  • Cell Density: Plating density is critical. Ferroptosis can be density-dependent. Ensure you seed the same number of cells for every experiment and allow them to adhere uniformly before adding the compound.

  • Oxidative Stress: Ensure consistent handling of cells and media to avoid introducing external oxidative stress, which can sensitize cells and alter the baseline.

Q: How can I confirm that the cell death I'm seeing is truly caused by iron overload and lipid peroxidation?

A: This requires specific mechanistic assays beyond simple cell viability.

  • Measure Labile Iron: Use a fluorescent probe like FerroOrange to visualize the increase in intracellular Fe²⁺ after treatment with 77-LH-28-1.[24] This directly confirms the compound is increasing the labile iron pool.

  • Measure Lipid Peroxidation: This is the hallmark of ferroptosis.[7] Use a ratiometric fluorescent probe like BODIPY™ 581/591 C11 .[25][26] Upon oxidation by lipid peroxides, this dye shifts its fluorescence emission from red (~590 nm) to green (~510 nm), which can be quantified by flow cytometry or fluorescence microscopy.[19][27]

Key Experimental Protocols & Data

Table 1: Recommended Concentration Ranges for Key Reagents
ReagentFunctionCell LineRecommended ConcentrationIncubation Time
77-LH-28-1 Oxalate Ferroptosis InducerHT-108010 nM - 10 µM24 - 72 hours
77-LH-28-1 Oxalate Other Cancer Lines100 nM - 50 µM24 - 72 hours
RSL3 Positive ControlHT-1080100 nM - 2 µM12 - 24 hours
Ferrostatin-1 (Fer-1) Inhibitor/RescueAll0.5 µM - 2 µMCo-treatment
Deferoxamine (DFO) Inhibitor/RescueAll50 µM - 100 µMCo-treatment
Z-VAD-FMK Apoptosis ControlAll10 µM - 20 µMCo-treatment

Note: These are starting recommendations. Optimal concentrations must be determined empirically for each cell line and experimental condition.

Protocol 1: Standard Cell Viability (IC50 Determination) Workflow

Caption: Workflow for determining the IC50 of 77-LH-28-1.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of 77-LH-28-1 Oxalate in complete culture medium. Also prepare 2X solutions for controls (e.g., 77-LH-28-1 + 4µM Fer-1).

  • Treatment: Remove the seeding medium from the cells and add the 2X compound dilutions.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C, 5% CO₂.

  • Viability Assessment: Perform a cell viability assay. For Crystal Violet:

    • Wash cells gently with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.5% crystal violet solution for 20 minutes.

    • Wash extensively with water and allow to dry.

    • Solubilize the dye with 10% acetic acid and read absorbance at 590 nm.

  • Data Analysis: Normalize the absorbance readings to the vehicle (DMSO) control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591

Methodology:

  • Cell Treatment: Seed cells in a 12-well plate or on glass-bottom dishes. Treat with 77-LH-28-1 (at ~2X IC50), vehicle, and rescue agents (77-LH-28-1 + Fer-1) for the desired time (e.g., 16-24 hours).

  • Probe Loading: Remove the treatment medium. Add medium containing 2-5 µM C11-BODIPY 581/591 probe.[27][28] Incubate for 30 minutes at 37°C, protected from light.[25]

  • Wash: Gently wash the cells twice with PBS.

  • Analysis (Flow Cytometry):

    • Trypsinize and harvest the cells, then resuspend in PBS.

    • Analyze on a flow cytometer. The oxidized probe is detected in the green channel (FITC, ~510 nm) and the reduced probe in the red channel (PE-Texas Red, ~590 nm).[26]

    • An increase in the green/red fluorescence ratio indicates lipid peroxidation.

  • Analysis (Fluorescence Microscopy):

    • Add fresh PBS or imaging buffer to the dish.

    • Image cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.[26]

References

  • C11-BODIPY lipid peroxidation assay. Bio-protocol. Available at: [Link].

  • Ganz, T. & Nemeth, E. (2021). Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β-thalassemia: current evidence and future clinical development. Taylor & Francis Online. Available at: [Link].

  • Chen, Y., et al. (2022). Stratifying ferroptosis sensitivity in cells and mouse tissues by photochemical activation of lipid peroxidation and fluorescent imaging. PMC. Available at: [Link].

  • Ghoti, H., et al. (2019). Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia. Blood. Available at: [Link].

  • Zhang, X., et al. (2022). The application of approaches in detecting ferroptosis. PMC. Available at: [Link].

  • Chen, X., et al. (2024). Brief guide to detecting ferroptosis. PMC. Available at: [Link].

  • BMG LABTECH. (2024). Lipid peroxidation assay for ischemia-reperfusion. Available at: [Link].

  • An, L., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. PMC. Available at: [Link].

  • Xu, Y., et al. (2023). Ferroptosis Altered microRNAs Expression in HT-1080 Fibrosarcoma Cells Based on Small RNA Sequencing and Bioinformatics Analysis. PMC. Available at: [Link].

  • Lee, J. Y., et al. (2024). Lipid composition differentiates ferroptosis sensitivity between in vitro and in vivo systems. bioRxiv. Available at: [Link].

  • Dojindo Molecular Technologies. Tissue Iron Detection Iron Assay Kit -Colorimetric. Available at: [Link].

  • Shimada, K., et al. (2016). Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity. PMC. Available at: [Link].

  • Manolova, V., et al. (2021). The Oral Ferroportin Inhibitor VIT-2763 Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia. MDPI. Available at: [Link].

  • Various Authors. (2023). ht1080 cell line: Topics by Science.gov. Available at: [Link].

  • Biocompare. (2025). Ferroptosis Markers and Detection. Available at: [Link].

  • Gaschler, M. M., et al. (2019). Insight into the mechanism of ferroptosis inhibition by ferrostatin-1. PMC. Available at: [Link].

  • Kim, J., et al. (2022). Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy. ScienceDirect. Available at: [Link].

  • Dojindo Molecular Technologies. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis. Available at: [Link].

  • Dojindo Molecular Technologies. Intracellular Iron Measurement FerroOrange. Available at: [Link].

  • Jonassen, J. A., et al. (2003). Effects of Oxalate on IMCD Cells. PMC. Available at: [Link].

  • Taher, A. T., et al. (2025). Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study. PMC. Available at: [Link].

  • Butkovic, A., et al. (2017). Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis. MDPI. Available at: [Link].

  • Khan, A., et al. (2021). Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages. Frontiers. Available at: [Link].

  • Liu, P., et al. (2019). Ferrostatin-1 protects HT-22 cells from oxidative toxicity. PMC. Available at: [Link].

  • Elabscience. Cell Ferrous Iron Colorimetric Assay Kit. Available at: [Link].

  • Al-Samkari, H., et al. (2022). The oral ferroportin inhibitor vamifeport improves hemodynamics in a mouse model of sickle cell disease. Blood. Available at: [Link].

  • Gan, B. (2023). What is the role of ferroptosis in cancer?. UT MD Anderson Cancer Center. Available at: [Link].

  • Anthonymuthu, T. S., et al. (2022). Various biologically important lipids can modulate the sensitivity of... ResearchGate. Available at: [Link].

  • Jonassen, J. A., et al. (2002). Effects of Oxalate on HK-2 Cells, a Line of Proximal Tubular Epithelial Cells From Normal Human Kidney. PubMed. Available at: [Link].

  • de Water, R., et al. (2008). Calcium oxalate crystals in fetal bovine serum: implications for cell culture, phagocytosis and biomineralization studies in vitro. PubMed. Available at: [Link].

  • Biocompare. (2025). Iron Assay 8448 from ScienCell Research Laboratories. Available at: [Link].

  • ResearchGate. (2022). Negative regulation of ferroptosis and corresponding targets. Available at: [Link].

  • Li, J., et al. (2020). Induction and application of ferroptosis in cancer therapy. ResearchGate. Available at: [Link].

  • University of Padua. (2019). Insight into the mechanism of ferroptosis inhibition by ferrostatin-1. Available at: [Link].

  • Wang, Y., et al. (2024). Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches. PMC. Available at: [Link].

  • Su, Y., et al. (2020). Ferroptosis and Cancer: Mitochondria Meet the “Iron Maiden” Cell Death. MDPI. Available at: [Link].

  • Li, D., et al. (2024). Understanding the unique mechanism of ferroptosis: a promising therapeutic target. Frontiers. Available at: [Link].

  • Wendel, J. F., et al. (2022). Development of a cell-based model system for the investigation of ferroptosis. Frontiers. Available at: [Link].

  • Yang, W. S. & Stockwell, B. R. (2018). Unsolved mysteries: How does lipid peroxidation cause ferroptosis?. PLOS Biology. Available at: [Link].

Sources

Optimization

Technical Support Center: Optimizing 77-LH-28-1 Concentration for Maximum M1 Receptor Occupancy

Welcome to the Technical Support Center for 77-LH-28-1 , a highly selective, brain-penetrant bitopic agonist of the muscarinic acetylcholine receptor subtype 1 (M1 mAChR). This guide is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 77-LH-28-1 , a highly selective, brain-penetrant bitopic agonist of the muscarinic acetylcholine receptor subtype 1 (M1 mAChR). This guide is designed for researchers and drug development professionals aiming to optimize 77-LH-28-1 concentrations to maximize M1 receptor occupancy while avoiding off-target effects and receptor down-regulation.

Troubleshooting Guides & FAQs

Q1: I am trying to achieve 100% M1 receptor occupancy in vitro, but I am observing off-target effects. What is the optimal concentration window? A1: Achieving absolute 100% occupancy requires concentrations that often exceed the selective window of 77-LH-28-1. While 77-LH-28-1 is highly selective for M1 over M2-M5 in terms of activation, it exhibits weak antagonist activity at M2, M4, and M5 receptors at concentrations above 1 μM (IC50 values ~1.1–2.2 μM) . Furthermore, recent structure-activity studies have identified that 77-LH-28-1 acts as a dopamine D4 receptor (D4R) antagonist at higher concentrations . Expert Insight & Causality: To maintain absolute selectivity, do not exceed 1 μM in standard cell assays. 77-LH-28-1 has a pEC50 of 8.1 (EC50 ~7.9 nM) for calcium mobilization in CHO-hM1 cells . Using the fractional occupancy equation (


), a concentration of 100-300 nM is sufficient to achieve >90% functional receptor occupancy without triggering D4R or M2-M5 off-target effects.

Q2: Does chronic exposure to high concentrations of 77-LH-28-1 cause M1 receptor down-regulation like orthosteric agonists? A2: No, and this is a major pharmacological advantage of 77-LH-28-1. Orthosteric agonists like oxotremorine-M (oxo-M) cause significant M1 receptor down-regulation and internalization after 24 hours of exposure. In contrast, 77-LH-28-1 (even at concentrations up to 3-10 μM) induces some receptor internalization but does not cause total cellular receptor down-regulation . Expert Insight & Causality: 77-LH-28-1 is a bitopic ligand. It binds to an allosteric site (involving the third extracellular loop) while extending into the orthosteric site . This unique binding conformation stabilizes the receptor in a state that activates Gαq signaling without robustly recruiting the β-arrestin pathways responsible for proteasomal/lysosomal degradation.

Q3: My competitive binding assays with scopolamine are yielding parallel rightward shifts. Does this mean 77-LH-28-1 is not a true allosteric agonist? A3: A parallel rightward shift in the concentration-response curve (CRC) in the presence of an orthosteric antagonist (like scopolamine) is expected for 77-LH-28-1, despite its initial classification as an allosteric agonist , . Expert Insight & Causality: Extensive mutagenesis and functional studies reveal that 77-LH-28-1 acts as a bitopic ligand . It interacts with both the allosteric site and the orthosteric ACh-binding site. Therefore, orthosteric antagonists will competitively displace the orthosteric-binding moiety of 77-LH-28-1, resulting in the observed parallel shift.

Q4: What concentration should I use for in vivo electrophysiology (e.g., CA1 pyramidal neuron depolarization)? A4: For ex vivo slice electrophysiology, bath application of 7 μM 77-LH-28-1 reliably depolarizes CA1 pyramidal neurons (by ~10.4 mV) and increases input resistance . For in vivo studies, a subcutaneous (s.c.) dose of 3 mg/kg yields a blood Cmax of ~759 ng/mL at 0.25 h, which provides sufficient brain penetrance to initiate gamma frequency network oscillations . Expert Insight & Causality: Always validate specificity using tissue from M1R knockout (KO) mice as a negative control. Because brain tissue penetration and local lipid partitioning reduce the effective free concentration of the drug, the bath concentration (7 μM) must be significantly higher than the in vitro EC50 (~156 nM for native Gαq activation) to achieve sufficient tissue penetrance and receptor occupancy .

Quantitative Data Summary

Target / ParameterAssay TypeValueReference / Note
M1 mAChR (Human) Calcium MobilizationpEC50 = 8.1 ± 0.3 (~7.9 nM)CHO-hM1 cells
M1 mAChR (Human) Inositol Phosphate (IP)pEC50 = 7.37 ± 0.09 (~42 nM)CHO-hM1 cells
M1 mAChR (Rodent) GTPγ[35S] BindingEC50 = 156 nM (Emax 92%)WT Mouse Hippocampus
M2 / M4 / M5 mAChR Antagonism (IC50)1.18 μM / 2.02 μM / 2.22 μMWeak antagonist at high doses
Dopamine D4R Binding / AntagonismHigh AffinityOff-target at elevated doses

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for M1 Occupancy

Self-Validating System: This protocol uses a dual-control system (Scopolamine as a competitive antagonist and M3-expressing cells as an off-target control) to ensure the observed Ca2+ flux is exclusively M1-mediated and properly calibrated for occupancy.

  • Cell Preparation: Plate CHO cells stably expressing human M1 mAChR (CHO-hM1) at 50,000 cells/well in a 96-well black clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 μM) in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.

  • Control Pre-incubation: In control wells, pre-incubate with 1 μM scopolamine for 30 minutes to establish the baseline for competitive displacement.

  • Ligand Preparation: Prepare a serial dilution of 77-LH-28-1 from 0.1 nM to 1 μM (do not exceed 1 μM to avoid M3 cross-reactivity and D4R antagonism).

  • Kinetic Reading: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Inject 77-LH-28-1 and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Occupancy Calculation: Plot the peak fluorescence against the log concentration of 77-LH-28-1. Use a 4-parameter logistic non-linear regression to determine the EC50. Calculate fractional occupancy using

    
    .
    
Protocol 2: Ex Vivo Electrophysiology Validation

Self-Validating System: Compares wild-type (WT) and M1R knockout (KO) tissue to guarantee the measured depolarization is driven entirely by M1 receptor occupancy.

  • Slice Preparation: Prepare 400 μm thick hippocampal slices from WT and M1R KO mice (negative control).

  • Perfusion: Transfer slices to a recording chamber and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at 32°C.

  • Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. Monitor resting membrane potential and input resistance.

  • Drug Application: Bath-apply 7 μM 77-LH-28-1 for 10 minutes.

  • Validation: A successful M1-mediated response is defined as a >5 mV depolarization and an increase in input resistance in WT slices, with a complete absence of these effects in M1R KO slices.

Mandatory Visualizations

M1_Signaling Ligand 77-LH-28-1 (Bitopic Agonist) M1R M1 Muscarinic Receptor (Conformational Change) Ligand->M1R Binds Allosteric/Orthosteric Site Gq Gαq Protein Activation M1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release Response Neuronal Depolarization (CA1 Pyramidal Cells) Ca2->Response PKC Protein Kinase C (PKC) DAG->PKC PKC->Response

Caption: 77-LH-28-1 bitopic binding activates M1 mAChR Gαq signaling, leading to CA1 neuronal depolarization.

Optimization_Workflow Step1 Step 1: In Vitro Screening Determine EC50 via Ca2+ Mobilization Step2 Step2 Step1->Step2 Step3 Step 3: Off-Target Screen Assess D4R and M2/M4/M5 Antagonism Step2->Step3 Step4 Step 4: In Vivo Translation S.C. Dosing (3 mg/kg) & PK/PD Step3->Step4 If selective window is maintained Step5 Step 5: Electrophysiology Measure CA1 Depolarization vs M1 KO Step4->Step5

Caption: Workflow for optimizing 77-LH-28-1 concentration to maximize M1 occupancy while avoiding off-targets.

References

  • Langmead CJ, et al. "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology, 154(5): 1104-1115 (2008). URL: [Link]

  • "1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor". ACS Chemical Neuroscience (2018). URL: [Link]

  • "Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation". Journal of Biological Chemistry. URL: [Link]

  • "Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus". Cerebral Cortex (2015). URL: [Link]

  • "Allosteric activators of muscarinic receptors as novel approaches for treatment of CNS disorders". Molecular Omics (2010). URL: [Link]

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in 77-LH-28-1 Experiments

Welcome to the 77-LH-28-1 Technical Support Center. As a highly selective, brain-penetrant allosteric/bitopic agonist at the M1 muscarinic acetylcholine receptor (mAChR), 77-LH-28-1 is a critical pharmacological tool for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 77-LH-28-1 Technical Support Center. As a highly selective, brain-penetrant allosteric/bitopic agonist at the M1 muscarinic acetylcholine receptor (mAChR), 77-LH-28-1 is a critical pharmacological tool for studying cognitive enhancement in models of Alzheimer's disease and schizophrenia[1]. However, researchers frequently encounter batch-to-batch variability in both in vitro functional assays and in vivo electrophysiology. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative data to ensure experimental reproducibility.

Mechanistic Overview: The Root of Variability

Unlike traditional orthosteric agonists (e.g., carbachol or acetylcholine), 77-LH-28-1 exhibits a complex "bitopic" binding mode, interacting with both the orthosteric site and an overlapping allosteric site[2]. This unique binding confers functional selectivity (biased agonism): it potently activates Gαq/11 (calcium mobilization) and Gαs pathways, but is heavily biased against Gαi activation and β-arrestin recruitment[2][3]. Consequently, its apparent efficacy is hyper-sensitive to cellular receptor reserve and precise compound formulation.

Signaling Ligand 77-LH-28-1 (Bitopic Agonist) Receptor M1 mAChR (Orthosteric + Allosteric) Ligand->Receptor Binds Gq Gαq/11 Pathway Receptor->Gq Strong Activation Gs Gαs Pathway Receptor->Gs Activation Gi Gαi Pathway Receptor->Gi No Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Against Ca Intracellular Calcium Mobilization Gq->Ca ERK ERK1/2 Phosphorylation Gq->ERK

77-LH-28-1 biased signaling pathway at the M1 mAChR.

Troubleshooting Guides & FAQs

Q1: Why do my EC50 values for 77-LH-28-1 in calcium mobilization assays fluctuate significantly between different cell batches? A: This is a classic hallmark of allosteric/bitopic agonists. The efficacy (Emax) and potency (EC50) of 77-LH-28-1 are highly dependent on receptor reserve (the expression level of M1 receptors relative to the intracellular effector machinery)[3]. If your CHO-hM1 cell line loses expression over multiple passages, or if tetracycline-inducible (TREx) promoters yield inconsistent induction, the apparent EC50 will artificially shift rightward, and Emax may drop[3]. Self-Validating Solution: Do not rely solely on functional readouts to validate your cells. Implement a routine [3H]NMS (N-methylscopolamine) saturation binding assay to quantify Bmax (receptor density) before running calcium mobilization assays. Only use cell batches that meet a predefined, consistent Bmax threshold.

Q2: I am observing compound precipitation in my assay buffer and inconsistent in vitro responses. How do I ensure stable stock solutions? A: 77-LH-28-1 is highly lipophilic. Variability here stems from two main causes:

  • Salt Form Mismatch: 77-LH-28-1 is commercially supplied as both a free base (CAS 560085-11-2, MW: 328.5 g/mol ) and an oxalate salt (CAS 560085-12-3, MW: 418.5 g/mol )[4][5]. Failing to adjust your molarity calculations for the oxalate salt results in a ~27% concentration error.

  • Solvent Shock: Diluting a 100% DMSO stock directly into a cold aqueous buffer causes micro-precipitation that is invisible to the naked eye but drastically reduces the bioavailable concentration. Self-Validating Solution: Always verify the CAS number on your specific batch. Use a step-down dilution method (e.g., intermediate dilution in 30% DMSO) before final addition to the assay plate[6].

Q3: Why is there variability in my in vivo hippocampal CA1 electrophysiology recordings? A: While 77-LH-28-1 is brain-penetrant and capable of initiating gamma frequency network oscillations in the CA1 region[1], its in vivo exposure is highly dependent on formulation. Furthermore, at higher concentrations, 77-LH-28-1 exhibits unexpected off-target affinity and antagonist behavior at the Dopamine D4 receptor (D4R)[7]. Self-Validating Solution: Formulate the compound in a standardized vehicle (e.g., 10% Tween-80 or 30% DMSO in saline) to ensure consistent pharmacokinetics. Keep dosing within the selective M1 window to avoid confounding D4R-mediated network effects[7].

Standardized Experimental Protocols

Protocol A: Preparation and Storage of 77-LH-28-1 Stock Solutions

Objective: Prevent degradation, precipitation, and concentration errors.

  • Verify Salt Form: Check the Certificate of Analysis (CoA). If using 77-LH-28-1 Oxalate, use MW 418.5 g/mol . If Free Base, use MW 328.5 g/mol [5].

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature until completely clear.

  • Aliquot & Store: Divide the 10 mM stock into 10 µL to 20 µL aliquots in amber microcentrifuge tubes (to protect from light). Store at -20°C. Crucial: Never subject aliquots to more than one freeze-thaw cycle.

  • Thawing: Before opening an aliquot, allow it to equilibrate to room temperature for at least 15 minutes to prevent ambient moisture condensation, which degrades the compound.

Protocol B: Standardized Intracellular Calcium Mobilization Assay

Objective: Measure Gαq-mediated M1 activation reproducibly without solvent shock.

  • Cell Plating: Seed CHO-K1 cells stably expressing human M1 mAChR at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye diluted in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Dilution (Step-Down Method):

    • Thaw a 10 mM DMSO aliquot of 77-LH-28-1.

    • Prepare a 10x intermediate concentration plate in 30% DMSO/70% assay buffer[6].

    • Serial dilute (half-log steps) within the 30% DMSO intermediate plate.

  • Assay Execution: Transfer 2.2 µL from the 10x intermediate plate to the 20 µL assay wells using a FLIPR (Fluorescent Imaging Plate Reader). The final DMSO concentration will be <1%, preventing solvent shock and cellular toxicity.

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Normalize peak relative fluorescence units (RFU) to a maximal carbachol control.

Workflow Step1 1. Weighing Verify Salt Form (MW) Step2 2. Primary Stock 100% DMSO (10 mM) Step1->Step2 Step3 3. Aliquot & Freeze -20°C (Single Use) Step2->Step3 Step4 4. Intermediate Plate 30% DMSO Step-Down Step3->Step4 Thaw & Dilute Step5 Step5 Step4->Step5 1:10 Transfer

Step-down dilution workflow for 77-LH-28-1 to prevent micro-precipitation.

Data Presentation: Pharmacological Profile Summary

To ensure your batch is performing to standard, cross-reference your assay results with the established pharmacological parameters for 77-LH-28-1 summarized below.

ParameterValue / CharacteristicExperimental Context
Primary Target M1 mAChR (Allosteric/Bitopic Agonist)Highly selective over M2, M3, M4, M5[1]
Off-Target Affinity Dopamine D4 Receptor (Antagonist)Relevant at higher in vivo dosing[7]
EC50 (Ca2+ Mobilization) ~150 nM – 200 nMHighly dependent on receptor reserve[3]
Emax (Ca2+ Mobilization) ~80% – 85% (relative to ACh)Partial agonism profile[3]
Pathway Bias Gαq/11 (+), Gαs (+), Gαi (-), β-arrestin (-)Fails to recruit β-arrestin or internalize receptor[2][3]
Solubility (DMSO) ≥ 50 mg/mLRequires anhydrous DMSO for primary stock[8]
Molecular Weight Free Base: 328.5 g/mol Oxalate Salt: 418.5 g/mol Critical for accurate molarity calculations[4][5]

References

  • Langmead CJ, et al. "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology. (2008). URL: 1

  • 77-LH-28-1 - Wikipedia. Wikipedia, The Free Encyclopedia. URL:4

  • Bonifazi A, et al. "1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor". Journal of Medicinal Chemistry. (2018). URL:7

  • Digby GJ, et al. "Allosteric activators of muscarinic receptors as novel approaches for treatment of CNS disorders". Molecular Omics. (2010). URL:2

  • 77-LH-28-1 Oxalate CAS - AOBIOUS. AOBIOUS. URL: 5

  • Xanomeline oxalate | CAS:141064-23-5. BioCrick. URL:8

  • Lebois EP, et al. "Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models". Journal of Neuroscience. (2012). URL: 3

  • Pavletic, P., et al. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics". ChemRxiv. (2023). URL: 6

Sources

Optimization

Technical Support Center: Optimizing 77-LH-28-1 Protocols for Serum-Free M1 mAChR Assays

Welcome to the Advanced Application Support Center. As researchers transition from standard serum-supplemented media to serum-free conditions to isolate specific G-protein-coupled receptor (GPCR) signaling pathways, uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers transition from standard serum-supplemented media to serum-free conditions to isolate specific G-protein-coupled receptor (GPCR) signaling pathways, unique physicochemical and biological challenges arise.

This guide provides authoritative troubleshooting, mechanistic explanations, and validated methodologies for utilizing 77-LH-28-1 , a highly selective, brain-penetrant bitopic agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR) (), in serum-free environments.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does 77-LH-28-1 show a drastic loss of potency (right-shifted EC50) when I switch to serum-free media?

The Causality: 77-LH-28-1 is a highly lipophilic molecule with a computed LogP of approximately 4.6 (). In standard media, serum proteins (like Bovine Serum Albumin, BSA) act as lipid carriers, keeping the compound in solution and preventing it from interacting with the assay vessel. In serum-free media, the absence of these carrier proteins causes the lipophilic compound to rapidly adsorb to standard polystyrene plasticware. This non-specific binding drastically reduces the free concentration of the drug available to bind the M1 receptor, creating an artificial right-shift in your dose-response curve. The Solution: Transition to ultra-low attachment/low-bind polypropylene plates for all serial dilutions and assay incubations. Alternatively, supplement your serum-free buffer with a minimal concentration (0.01% - 0.05%) of fatty-acid-free BSA to act as a neutral carrier.

Q2: Why is serum starvation strictly required before measuring 77-LH-28-1-induced ERK or mTOR phosphorylation?

The Causality: 77-LH-28-1 activates the M1 mAChR, which couples to the Gq/11 protein. This stimulates Phospholipase C (PLC), leading to intracellular calcium mobilization and the subsequent activation of Protein Kinase C (PKC) and Ras, which ultimately phosphorylate downstream targets like ERK and mTOR (). Fetal Bovine Serum (FBS) contains high concentrations of growth factors (e.g., EGF, PDGF) and lysophosphatidic acid (LPA) that basally hyperactivate these exact kinase cascades. If cells are not starved, the high basal phosphorylation noise will completely mask the specific Gq-mediated signal induced by 77-LH-28-1. The Solution: Implement a 4- to 16-hour serum starvation phase (cell-type dependent) using basal media to return kinase activity to a quiescent baseline before agonist introduction.

Q3: I observe micro-precipitates when diluting my 10 mM DMSO stock of 77-LH-28-1 into serum-free buffer. How do I prevent this?

The Causality: The sudden shift in dielectric constant when moving from 100% DMSO to an aqueous, protein-free buffer causes the hydrophobic 77-LH-28-1 to crash out of solution. Cold buffers exacerbate this by lowering the thermodynamic solubility limit. The Solution: Always warm the serum-free assay buffer to 37°C prior to dilution. Perform intermediate serial dilutions in DMSO first, so that the final transfer into the aqueous buffer maintains a constant, low DMSO concentration (typically 0.1% v/v) across all dose points.

Part 2: Pathway & Workflow Visualizations

Pathway L 77-LH-28-1 (Bitopic Agonist) R M1 mAChR (GPCR) L->R Binds Allosteric & Orthosteric sites Gq Gq/11 Protein R->Gq Activates PLC PLC-beta Gq->PLC Stimulates DAG DAG / IP3 (Second Messengers) PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Mobilization DAG->Ca IP3-mediated PKC PKC / Ras Activation DAG->PKC DAG-mediated mTOR mTOR / ERK Phosphorylation PKC->mTOR Kinase Cascade

Mechanistic signaling pathway of M1 mAChR activation by 77-LH-28-1 leading to mTOR/ERK phosphorylation.

Workflow S1 1. Stock Prep 10 mM in 100% DMSO S3 3. Serial Dilution Use Low-Bind Plastics S1->S3 S2 2. Serum Starvation 4-16h in basal media S5 5. Cell Treatment Maintain 37°C S2->S5 S4 4. Carrier Addition 0.01% BSA (Optional) S3->S4 S4->S5 S6 6. Assay Readout (Lysis / Ca2+ Imaging) S5->S6

Optimized experimental workflow for 77-LH-28-1 treatment in serum-free in vitro assays.

Part 3: Quantitative Data Summaries

The following table summarizes the physicochemical and pharmacological behavior of 77-LH-28-1 across different assay conditions. Notice how failing to optimize the serum-free condition leads to severe compound loss and artificial potency shifts.

ParameterSerum-Supplemented (10% FBS)Serum-Free (Standard Polystyrene)Serum-Free (Optimized: Low-bind + 0.01% BSA)
Apparent EC50 (M1 activation) ~20 - 25 nM>200 nM (Severe right-shift)~22 - 25 nM
Compound Recovery (Solution) >95%<40% (Lost to plastic adsorption)>92%
Basal ERK/mTOR Phosphorylation High (Signal window obscured)Low (Excellent signal-to-noise)Low (Excellent signal-to-noise)
Solubility Risk Low (Protein carriers present)High (Precipitation prone)Low (BSA carrier stabilizes)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Dosing of 77-LH-28-1 in Serum-Free Conditions

This protocol ensures maximum compound recovery and prevents precipitation.

  • Stock Preparation: Dissolve 77-LH-28-1 (free base or oxalate salt) in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C.

  • Intermediate Dilution: Perform 10-fold serial dilutions of the 10 mM stock in 100% DMSO using low-bind polypropylene microcentrifuge tubes.

  • Buffer Warming: Pre-warm your serum-free assay buffer (e.g., HBSS or basal DMEM) to exactly 37°C. Optional but recommended: Add 0.01% fatty-acid-free BSA to the buffer.

  • Aqueous Transfer: Transfer the DMSO intermediate stocks into the pre-warmed serum-free buffer at a 1:1000 ratio (e.g., 1 µL DMSO stock into 999 µL buffer). This yields a final working concentration with a constant 0.1% DMSO vehicle.

  • Self-Validation Checkpoint 1 (Visual/Centrifugal): Vortex the working solution for 10 seconds, then centrifuge at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube. If a white microscopic pellet is present, precipitation has occurred. You must discard the solution, ensure the buffer is fully warmed to 37°C, and repeat Step 4 with slower, drop-wise addition.

  • Self-Validation Checkpoint 2 (LC-MS/MS): For rigorous assay validation, take a 10 µL aliquot of the top fraction of the working solution and quantify via LC-MS/MS against a standard curve to confirm >90% compound recovery before applying to cells.

Protocol B: M1 mAChR-Mediated Kinase Phosphorylation Assay

This protocol maximizes the signal-to-noise ratio for downstream Gq signaling.

  • Cell Seeding: Seed M1 mAChR-expressing cells (e.g., CHO-M1 or primary hippocampal neurons) in standard growth media. Allow 24 hours for adherence.

  • Serum Starvation: Aspirate growth media. Wash cells gently 2x with warm PBS to remove residual serum proteins. Add basal, serum-free media. Incubate for 4 to 16 hours at 37°C / 5% CO2.

  • Treatment: Carefully aspirate the starvation media. Immediately apply the pre-warmed 77-LH-28-1 working solutions (prepared in Protocol A).

  • Incubation: Incubate for exactly 5 to 10 minutes (the optimal temporal window for transient ERK/mTOR phosphorylation).

  • Self-Validation Checkpoint 3 (Receptor Specificity): Always include a control well pre-treated with an M1-selective antagonist (e.g., pirenzepine) 15 minutes prior to 77-LH-28-1 addition. If the antagonist completely abolishes the phosphorylation signal, the assay successfully validates that the observed effect is strictly M1-mediated and not an off-target artifact of the serum-free stress.

  • Lysis: Rapidly aspirate the drug solution, place the plate on ice, and immediately add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to halt kinase activity. Proceed to Western Blot or ELISA analysis.

References

  • Langmead, C. J., Austin, N. E., Branch, C. L., Brown, J. T., Buchanan, K. A., Davies, C. H., et al. (2008). "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology, 154(5), 1104–1115. URL:[Link]

  • Chen, M.-W., Zhu, H., et al. (2019). "PKC and Ras are Involved in M1 Muscarinic Receptor-Mediated Modulation of AMPA Receptor GluA1 Subunit". Neuroscience Bulletin, 36(2), 143-154. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 10236758, 1-(3-(4-Butyl-1-piperidinyl)propyl)-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)". PubChem. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Pharmacology Guide: 77-LH-28-1 vs. GPR17 Agonists in CNS Drug Development

As a Senior Application Scientist, it is critical to first clarify a fundamental target-assignment misconception that frequently arises in neuropharmacology screening: 77-LH-28-1 is not a GPR17 agonist. 77-LH-28-1 is a h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to first clarify a fundamental target-assignment misconception that frequently arises in neuropharmacology screening: 77-LH-28-1 is not a GPR17 agonist.

77-LH-28-1 is a highly selective, brain-penetrant allosteric agonist of the Muscarinic Acetylcholine Receptor 1 (M1) [1]. Conversely, GPR17 is an orphan G protein-coupled receptor (GPCR) phylogenetically related to purinergic and cysteinyl-leukotriene receptors, with MDL29951 serving as its prototypical small-molecule agonist[2],[3].

Despite targeting entirely different GPCR families, both 77-LH-28-1 (M1) and GPR17 agonists are heavily investigated in central nervous system (CNS) drug development. M1 agonists are targeted for cognitive enhancement in Alzheimer's disease and schizophrenia[1], while GPR17 modulators are explored for oligodendrocyte maturation and myelin repair in Multiple Sclerosis (MS)[3].

This guide objectively compares their pharmacological profiles, downstream signaling efficacies, and the self-validating assay methodologies required to evaluate them.

Quantitative Efficacy Profiles

To accurately benchmark these compounds, we must evaluate their potency (EC50) and primary signaling axes. While 77-LH-28-1 drives robust Gq-mediated calcium mobilization, GPR17 agonists like MDL29951 exhibit pleiotropic signaling, dually coupling to both Gi and Gq pathways[3].

CompoundPrimary TargetModulator TypeEfficacy (EC50)Primary PathwayClinical Indication Focus
77-LH-28-1 Muscarinic M1Selective Allosteric Agonist~8 nMGq/11 (Ca2+ flux)Alzheimer's, Schizophrenia
MDL29951 GPR17Small-Molecule Agonist7 nM – 6 µM*Gi / GqMultiple Sclerosis
UDP-Glucose GPR17Endogenous Agonist>10 µMGi / GqIschemic Brain Injury
Pranlukast GPR17AntagonistIC50 ~1-10 µMBlocks Gi/GqAsthma, Myelin Repair

*Note: MDL29951 potency is highly assay-dependent, showing nanomolar potency in cAMP inhibition (Gi) and micromolar potency in calcium flux (Gq) assays.

Mechanistic Pathways & Receptor Coupling

Understanding the causality behind receptor activation and downstream signaling is essential for selecting the correct functional assay.

77-LH-28-1 Signaling (M1 Receptor)

77-LH-28-1 binds to an allosteric site on the M1 receptor, stabilizing an active conformation that preferentially couples to Gq/11 proteins. This activates Phospholipase C-β (PLC-β), cleaving PIP2 into IP3 and DAG, ultimately triggering calcium release from the endoplasmic reticulum[1].

M1_Pathway L 77-LH-28-1 (Allosteric Agonist) R M1 Receptor (GPCR) L->R Binds G Gq/11 Protein R->G Activates PLC PLC-β G->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca Mobilizes

Fig 1. 77-LH-28-1 activation of the M1 receptor and downstream Gq-mediated calcium mobilization.

MDL29951 Signaling (GPR17)

GPR17 is a dual-coupling receptor. In oligodendrocyte progenitor cells (OPCs), MDL29951 primarily drives Gi-mediated inhibition of Adenylyl Cyclase (AC), dropping intracellular cAMP levels and inhibiting pCREB-mediated gene expression—a process that halts terminal oligodendrocyte maturation[3].

GPR17_Pathway L MDL29951 (GPR17 Agonist) R GPR17 Receptor (GPCR) L->R Binds Gi Gi Protein R->Gi Couples Gq Gq Protein R->Gq Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ Ca2+ Flux Gq->Ca via PLC cAMP ↓ cAMP AC->cAMP Decreases

Fig 2. MDL29951 activation of GPR17, highlighting dual coupling to Gi (cAMP drop) and Gq (Ca2+).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the standard methodologies used to evaluate the efficacy of these compounds.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

Causality & Validation: Measuring intracellular calcium transients provides a direct, real-time readout of Gq/11 coupling. Because both M1 and GPR17 can couple to Gq, this assay serves as a universal functional baseline. We utilize Fluo-4 AM, a calcium-sensitive fluorophore. To ensure the system is self-validating, every plate must include a known reference antagonist (e.g., Atropine for M1, Pranlukast for GPR17) to confirm receptor-specific signal ablation, ruling out off-target calcium release.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing either human M1 or GPR17 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Baseline Acquisition: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Compound Addition: Inject 10 µL of 3X concentrated agonist solutions (77-LH-28-1 or MDL29951) across a 10-point dose-response curve.

  • Kinetic Reading: Continuously monitor fluorescence for 3 minutes, capturing the rapid transient peak.

  • Data Analysis: Calculate the maximum minus minimum fluorescence (Max-Min). Fit the data to a 4-parameter logistic curve to derive the EC50.

Protocol 2: cAMP Inhibition Assay (TR-FRET)

Causality & Validation: GPR17's primary signaling axis in OPCs is Gi-mediated inhibition of adenylyl cyclase[3]. To quantify this, we must first artificially elevate basal cAMP using Forskolin. Agonist efficacy is then measured by the dose-dependent reduction of this cAMP pool. TR-FRET is selected over standard ELISA due to its ratiometric emission, which nullifies compound auto-fluorescence—a critical self-validating control when screening synthetic small molecules like MDL29951.

Step-by-Step Methodology:

  • Cell Suspension: Harvest GPR17-expressing cells and resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation) at a density of 1,000 cells/µL.

  • Co-Incubation: Add 5 µL of cell suspension to a 384-well white plate. Add 5 µL of a 2X mixture containing Forskolin (EC80 concentration, typically 1 µM) and the test agonist (e.g., MDL29951) at varying concentrations.

  • Stimulation: Incubate the plate for 30 minutes at room temperature to allow Gi-mediated inhibition of Forskolin-induced cAMP.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (prepared in lysis buffer).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 665 nm and 620 nm). Calculate the 665/620 ratio, which is inversely proportional to intracellular cAMP levels.

References
  • [1] Langmead CJ, et al. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. British Journal of Pharmacology (2008). URL:[Link]

  • [2] Ciana P, et al. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor. The EMBO Journal (2006). URL:[Link]

  • [3] Hennen S, et al. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist. Science Signaling (2013). URL:[Link]

Sources

Comparative

Validating the Transcriptional Effects of 77-LH-28-1: A Comparative Guide to qPCR Primer Selection and Experimental Design

For researchers and drug development professionals investigating the therapeutic potential of 77-LH-28-1, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, quantifying its downstream transcriptional effec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating the therapeutic potential of 77-LH-28-1, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, quantifying its downstream transcriptional effects is a critical step in elucidating its mechanism of action. This guide provides an in-depth comparison of qPCR primers for validating the transcriptional consequences of 77-LH-28-1 activity, grounded in the principles of scientific integrity and field-proven insights. We will delve into the rationale behind target gene selection, a comparative analysis of validated primers, a detailed experimental protocol, and best practices for data normalization and interpretation.

The Rationale: From M1 Receptor Activation to Gene Expression

77-LH-28-1 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] The M1 receptor is predominantly coupled to the Gq/11 family of G proteins.[1][2] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is a key mechanism in modulating neuronal excitability and synaptic plasticity.[2][3]

A crucial consequence of this neuronal activation is the rapid and transient induction of a class of genes known as immediate early genes (IEGs).[4][5] IEGs are considered markers of neuronal activity and play a pivotal role in coupling short-term synaptic events to long-term changes in neuronal function, including synaptic plasticity and memory formation. Therefore, quantifying the expression of specific IEGs following treatment with 77-LH-28-1 provides a robust method to validate its engagement with the M1 receptor and its functional impact on neuronal cells.

Based on this mechanism, we have selected four well-characterized IEGs as primary targets for qPCR validation:

  • c-Fos: A transcription factor widely used as a marker for neuronal activation.[6][7]

  • Egr-1 (Early Growth Response 1): A zinc-finger transcription factor involved in synaptic plasticity and memory consolidation.

  • Arc (Activity-regulated cytoskeleton-associated protein): A key regulator of synaptic plasticity, directly involved in AMPA receptor trafficking.[6]

  • Homer1a: A scaffolding protein that modulates glutamatergic signaling and synaptic plasticity.

The signaling pathway from M1 receptor activation by 77-LH-28-1 to the transcription of these target IEGs is illustrated below.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 77-LH-28-1 77-LH-28-1 M1R M1 Receptor 77-LH-28-1->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates ERK ERK Ca2->ERK activates PKC->ERK activates CREB CREB ERK->CREB phosphorylates SRE SRE ERK->SRE activates CRE CRE CREB->CRE binds IEG_transcription IEG Transcription (c-Fos, Egr-1, Arc, Homer1a) CRE->IEG_transcription induces SRE->IEG_transcription induces

M1 Receptor Signaling to IEG Transcription

Comparison of qPCR Primers for Target Gene Validation

The selection of high-quality qPCR primers is paramount for accurate and reproducible gene expression analysis. Below is a comparative table of published and validated primer sequences for our selected target genes in the rat model, which is a common preclinical model for studying the effects of compounds like 77-LH-28-1.

Target GenePrimer Sequence (5' -> 3')Amplicon Size (bp)Annealing Temp. (°C)Source (Reference)
c-Fos F: CCAAGCGGAGACAGATCAACR: AAGTCCAGGGAGGTCACAGANot specifiedNot specified(Gallo et al., 2018)
F: ACGGAGAATCCGAAGGGAAAGGAAR: TCTGCAACGCAGACTTCTCGTCTTNot specifiedNot specified(de Andrade et al., 2015)
Egr-1 F: ACAACTACCCCAAACTGGAGGR: CGATGTCAGAAAAGGACTCTGTGNot specifiedNot specified(Gallo et al., 2018)
F: CCAGTGCCCACCTCTTACTCR: TGCAGACTGGAAGGTGCTGNot specifiedNot specified(Kim et al., 2021)
Arc F: CTGTCAGGGAGGACATCGGR: GGTAGGCTGCTGGGGAGTGNot specifiedNot specified(Gallo et al., 2018)
Homer1a F: CCAGAAAGTATCAATGGGACAGATGR: GAGAGCTTCAGTTCCGCAATCNot specifiedNot specified(Mancini et al., 2021)

Note: When selecting primers, it is crucial to perform an in-silico analysis (e.g., using NCBI Primer-BLAST) to verify specificity and check for potential off-target amplification. Furthermore, experimental validation of primer efficiency is a mandatory step before proceeding with sample analysis.

The Importance of Housekeeping Gene Selection

For accurate relative quantification of gene expression, normalization to one or more stably expressed reference genes (housekeeping genes) is essential. The expression of housekeeping genes should not be affected by the experimental conditions. In the context of neuronal activation, it is particularly important to validate the stability of chosen reference genes, as some commonly used ones can be regulated by neuronal activity.

Based on studies evaluating housekeeping gene stability in rat brain tissue, we recommend considering the following candidates:

Housekeeping GenePrimer Sequence (5' -> 3')Amplicon Size (bp)Annealing Temp. (°C)Source (Reference)
GAPDH F: ATCACCATCTTCCAGGAGCGAR: CCTTCTCCATGGTGGTGAAGACNot specifiedNot specified(Kim et al., 2021)
F: GACATGCCGCCTGGAGAAACR: AGCCCAGGATGCCCTTTAGT10060(Julian et al., 2014)
ACTB (β-Actin) F: TATGCCAACACAGTGCTGTCTGR: AAGAAAGGGGTGTAAAACGCA10060(Julian et al., 2014)
RPLP0 F: GGCGACCTGGAAGTCCAACTR: CCATCAGCACCACAGCCTTC14960(Julian et al., 2014)

Recommendation: It is best practice to evaluate the stability of at least two to three candidate housekeeping genes under your specific experimental conditions (e.g., different concentrations of 77-LH-28-1 and time points) using algorithms such as geNorm or NormFinder. This ensures the selection of the most stable reference gene or the geometric mean of multiple stable genes for normalization. Studies have shown that in the rat hippocampus, a combination of Gapdh and Hprt can provide stable normalization.[8] However, it is important to note that the stability of housekeeping genes can be influenced by various factors, including the specific brain region and the nature of the stimulus. For instance, in a pilocarpine-induced epilepsy model, GAPDH levels were found to be altered in the hippocampus.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for validating the transcriptional effects of 77-LH-28-1 in a rat model.

qPCR_Workflow cluster_animal In Vivo Experiment cluster_molecular Molecular Biology cluster_qpcr qPCR Analysis animal_treatment 1. Animal Treatment (e.g., Rat administration of 77-LH-28-1) tissue_harvest 2. Tissue Harvest (e.g., Hippocampus, Cortex) animal_treatment->tissue_harvest rna_extraction 3. RNA Extraction tissue_harvest->rna_extraction rna_qc 4. RNA Quality & Quantity Control rna_extraction->rna_qc cdna_synthesis 5. cDNA Synthesis rna_qc->cdna_synthesis qpcr_setup 6. qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run 7. qPCR Run & Data Acquisition qpcr_setup->qpcr_run data_analysis 8. Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qpcr_run->data_analysis

Experimental Workflow for qPCR Validation

1. Animal Treatment and Tissue Collection:

  • Administer 77-LH-28-1 or vehicle control to rats at the desired dose and time course.

  • Euthanize animals at the designated time points post-administration.

  • Rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex) and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution to preserve RNA integrity.

2. RNA Extraction and Quality Control:

  • Extract total RNA from the harvested tissues using a reputable RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to determine A260/280 and A260/230 ratios, and a microfluidics-based system (e.g., Agilent Bioanalyzer) to evaluate RNA integrity (RIN score). High-quality RNA (RIN > 8) is recommended for qPCR.

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

4. qPCR Reaction Setup and Execution:

  • Prepare qPCR reactions using a SYBR Green-based master mix, the selected forward and reverse primers for your target and housekeeping genes, and the synthesized cDNA.

  • Run the qPCR reactions on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension). Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each target and housekeeping gene in all samples.

  • Normalize the Ct values of the target genes to the Ct values of the most stable housekeeping gene(s) (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the relative gene expression changes using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_vehicle.

Conclusion: Ensuring Trustworthy Validation

Validating the transcriptional effects of 77-LH-28-1 through qPCR is a powerful approach to confirm its on-target activity and explore its downstream molecular consequences. The success of these experiments hinges on a well-reasoned selection of target genes based on the compound's mechanism of action, the rigorous validation of specific and efficient qPCR primers, and the careful selection and validation of stable housekeeping genes for data normalization. By adhering to the principles of scientific integrity and following a meticulously designed experimental protocol, researchers can generate high-quality, reproducible data that will significantly contribute to our understanding of the therapeutic potential of 77-LH-28-1.

References

  • Burford, N. T., et al. (2012). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. Journal of Pharmacology and Experimental Therapeutics, 342(1), 183-195.
  • Conn, P. J., & Christopoulos, A. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 50(2), 895-907.
  • de Andrade, J. S., et al. (2015). The pattern of c-Fos expression and its refractory period in the brain of rats and monkeys. Brain Structure and Function, 220(5), 2947-2957.
  • Gallo, F. T., et al. (2018). Analysis of c-Fos induction in response to social interaction in male and female Fisher 344 rats. Physiology & Behavior, 194, 155-162.
  • Julian, G. S., et al. (2014). Validation of Housekeeping Genes in the Brains of Rats Submitted to Chronic Intermittent Hypoxia, a Sleep Apnea Model. PLoS ONE, 9(10), e109902.
  • Kovács, K. J. (2008). Measurement of immediate-early gene activation-c-fos and beyond. Journal of Neuroendocrinology, 20(6), 661-668.
  • Kim, J. H., et al. (2021). Egr1 Gene Expression as a Potential Biomarker for In Vitro Prediction of Ocular Toxicity. International Journal of Molecular Sciences, 22(11), 6035.
  • Li, Y., et al. (2020). The combination of hprt and gapdh is the best compound reference genes in the fetal rat hippocampus. Developmental Neurobiology, 80(7-8), 229-238.
  • Mancini, A., et al. (2021). Reciprocal Homer1a and Homer2 Isoform Expression Is a Key Mechanism for Muscle Soleus Atrophy in Spaceflown Mice. International Journal of Molecular Sciences, 22(25), 13785.
  • Sárvári, M., & Hrabovszky, E. (2014). Housekeeping gene validation for real-time quantitative PCR in the mouse brain. MethodsX, 1, 1-7.
  • Sun, C., et al. (2022). Nuclear translocation of GluA2/ GAPDH promotes neurotoxicity after pilocarpine-induced epilepsy. Epilepsy Research, 183, 106945.
  • Tyssowski, K., et al. (2018). Different neuronal activity patterns induce different gene expression programs. Neuron, 98(3), 530-546.e11.
  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423-450.
  • Wess, J., et al. (1997). Disruption of the m1 receptor gene ablates muscarinic receptor-dependent M current regulation and seizure activity in mice. Proceedings of the National Academy of Sciences, 94(24), 13311-13316.
  • Shirey-Rice, J. K., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences, 106(35), 15096-15101.
  • Gogliotti, R. G., et al. (2024). Potentiation of the M1 muscarinic acetylcholine receptor normalizes neuronal activation patterns and improves apnea severity in a mouse model of Rett syndrome. bioRxiv.
  • Hwang, I. K., et al. (2009). Induction of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Expression in Rat Brain After Focal Ischemia/Reperfusion. Journal of Molecular Neuroscience, 38(3), 235-242.
  • Davare, M. A., & Hell, J. W. (2003). Increased phosphorylation of the neuronal L-type Ca2+ channel Ca v 1.2 during aging. Proceedings of the National Academy of Sciences, 100(26), 16018-16023.
  • Bradley, S. J., et al. (2021). Biased M1 muscarinic receptor mutant mice show accelerated progression of prion neurodegenerative disease. Proceedings of the National Academy of Sciences, 118(43), e2109826118.
  • Gabdoulkhakova, A. G., et al. (2019). qPCR validation of the expression of selected genes related to mitochondrial function, neurodegeneration or cell survival.
  • Gurevich, V. V., & Gurevich, E. V. (2008). The new face of the old player: Arrestin-mediated signaling by G protein-coupled receptors. Current Opinion in Drug Discovery & Development, 11(5), 629-637.
  • D'Amico, D., et al. (2022). Pilocarpine-Induced Status Epilepticus in the Rat Hippocampus Is Associated with Reactive Glia and Concomitant Increased Expression of CD31, PDGFRβ and Collagen IV in Endothelial Cells and Pericytes of the Blood-Brain Barrier. Preprints.org, 2022080182.
  • Lundby, A., et al. (2022). Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP-1 cells into M1 macrophage-like cells. Immunology and Cell Biology, 100(10), 822-829.
  • Schartz, N. D., et al. (2017). Severity-dependent proteomic alterations in the rat hippocampus following pilocarpine-induced status epilepticus. Neurobiology of Disease, 108, 16-29.

Sources

Validation

Comparative Analysis of Preclinical Models: A Guide to In Vivo Evaluation in Rat vs. Mouse for Novel Therapeutics

Introduction: The Critical Role of Model Selection in Preclinical Research The journey of a novel therapeutic agent from the bench to the clinic is fraught with challenges, with a significant number of candidates failing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Model Selection in Preclinical Research

The journey of a novel therapeutic agent from the bench to the clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity or a lack of efficacy in human trials. A cornerstone of the preclinical development process is the use of animal models to predict human outcomes. Among the most ubiquitously used species are rodents, specifically rats and mice. While both are valuable, the choice between them is not arbitrary and can have profound implications for the translatability of research findings. This guide provides a comparative framework for researchers, scientists, and drug development professionals on the key considerations and methodologies when evaluating a novel compound, exemplified by the hypothetical agent 77-LH-28-1, in rat versus mouse models.

The selection of an appropriate animal model is a critical decision in the preclinical evaluation of a new chemical entity. Factors such as the model's physiological and genetic similarity to humans, its predictive power for the compound's efficacy and toxicity, and practical considerations like cost and handling all play a role. This guide will delve into the intrinsic differences between rats and mice that can influence experimental outcomes, providing a robust framework for designing, executing, and interpreting comparative in vivo studies.

Part 1: Foundational Differences Between Rat and Mouse Models

While closely related, rats and mice exhibit significant physiological, metabolic, and genetic differences that can lead to divergent responses to xenobiotics. Understanding these distinctions is paramount for accurate data interpretation.

Metabolism and Pharmacokinetics

A primary driver of interspecies differences in drug response lies in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. For instance, the CYP3A subfamily, which is responsible for the metabolism of a vast array of drugs in humans, shows considerable differences in its specific isoforms and activities between rats and mice. These variations can lead to significant differences in a compound's half-life, bioavailability, and the generation of active or toxic metabolites.

Furthermore, physiological parameters such as heart rate, blood pressure, and body surface area to mass ratio differ significantly between the two species. Mice, with their higher metabolic rate, often clear drugs more rapidly than rats. This necessitates careful allometric scaling and pharmacokinetic modeling to predict human dosage regimens.

A summary of key physiological and metabolic differences is presented below:

ParameterMouseRatImplication for Drug Studies
Metabolic Rate HigherLowerPotentially faster drug clearance in mice, affecting dosing frequency and exposure levels.
Body Surface Area to Mass Ratio HigherLowerInfluences drug distribution and clearance.
Heart Rate ~300-800 bpm~250-450 bpmCan affect the pharmacodynamics of cardiovascular drugs.
Blood Volume ~7-8% of body weight~6-7% of body weightImportant for determining blood sampling volumes and frequency.
Cytochrome P450 Enzymes Different isoform expression and activity compared to rats and humans.Different isoform expression and activity compared to mice and humans.Can lead to species-specific metabolic pathways and potential for unexpected toxicity.
Physiology and Disease Modeling

The choice between rat and mouse models can also be dictated by the specific therapeutic area and the availability of validated disease models. For example, rat models are often favored in cardiovascular research due to their larger size, which facilitates surgical procedures and instrumentation, and a cardiovascular system that in some aspects more closely resembles that of humans. In contrast, the well-established tools for genetic manipulation in mice have made them the model of choice for many studies in oncology and immunology.

Part 2: Designing a Comparative In Vivo Study for 77-LH-28-1

A well-designed comparative study is essential to elucidate the species-specific effects of a novel compound like 77-LH-28-1. The following sections outline key experimental workflows.

Pharmacokinetic (PK) Profiling

The initial step in characterizing a new compound in vivo is to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Workflow: Comparative PK Study

Workflow for a comparative pharmacokinetic study of 77-LH-28-1 in mice and rats.

Step-by-Step Protocol: Cassette Dosing for Preliminary PK

  • Compound Formulation: Prepare a solution of 77-LH-28-1 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3) and C57BL/6 mice (n=3) for at least one week.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (~50 µL for mice, ~100 µL for rats) from the saphenous or tail vein at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 77-LH-28-1 in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Efficacy and Pharmacodynamic (PD) Assessment

The choice of efficacy model will depend on the therapeutic target of 77-LH-28-1. Regardless of the model, it is crucial to establish a clear relationship between drug exposure (PK) and the biological response (PD).

Logical Framework: PK/PD Correlation

PK_PD_Correlation Dose Dose of 77-LH-28-1 PK Pharmacokinetics (Exposure in Plasma/Tissue) Dose->PK Target_Engagement Target Engagement (e.g., Receptor Occupancy) PK->Target_Engagement PD_Biomarker Pharmacodynamic Biomarker (e.g., Enzyme Inhibition) Target_Engagement->PD_Biomarker Efficacy Therapeutic Efficacy (e.g., Tumor Regression) PD_Biomarker->Efficacy caption The causal chain from drug administration to therapeutic effect.

The causal chain from drug administration to therapeutic effect.

By measuring drug concentrations in plasma and the target tissue, alongside biomarkers of target engagement and downstream pathway modulation, a comprehensive PK/PD model can be constructed for both species. This allows for a more informed prediction of the effective dose in humans.

Toxicology and Safety Pharmacology

Early assessment of a compound's safety profile is critical. Dose-range finding studies in both rats and mice can identify potential target organs for toxicity and establish the maximum tolerated dose (MTD).

Step-by-Step Protocol: Acute Toxicity Study

  • Animal Groups: Use both male and female rats and mice (n=3-5 per group).

  • Dose Escalation: Administer single, escalating doses of 77-LH-28-1 to different groups.

  • Clinical Observation: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for 14 days.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD and identify any target organs of toxicity.

Part 3: Data Interpretation and Translatability

The ultimate goal of comparative studies is to build a comprehensive understanding of a compound's behavior to enable successful translation to human studies. When significant differences are observed between rat and mouse models, it is crucial to investigate the underlying mechanisms. This may involve in vitro studies using liver microsomes or hepatocytes from different species (including human) to pinpoint metabolic discrepancies.

By integrating data from both species and applying principles of allometric scaling and PK/PD modeling, researchers can build a more robust and predictive preclinical data package for promising new therapeutics like 77-LH-28-1. This rigorous, comparative approach maximizes the potential for success in the subsequent stages of drug development.

References

  • Ellenbroek, B. A., & Youn, J. (2016). Rodent models in neuroscience research: is it a rat race? Disease Models & Mechanisms, 9(10), 1079–1087. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • An, G., & Zaia, J. (2021). Allometric Scaling in Preclinical Pharmacokinetics: A Review of the State of the Art and its Application in Drug Development. The AAPS Journal, 23(4), 81. [Link]

  • Lindsey, M. L., Kassiri, Z., Virag, J. A. I., de Castro Brás, L. E., & Scherrer-Crosbie, M. (2018). Guidelines for measuring cardiac physiology in mice. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H733–H752. [Link]

Comparative

A Researcher's Guide to Confirming 77-LH-28-1 Target Engagement with GPR55 Using Calcium Imaging

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential interaction of the M1 muscarinic acetylcholine receptor agonist, 77-LH-28-1, with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential interaction of the M1 muscarinic acetylcholine receptor agonist, 77-LH-28-1, with the G protein-coupled receptor 55 (GPR55). While 77-LH-28-1 is a well-established selective agonist for the M1 receptor[1][2][3][4], assessing potential off-target effects is a critical step in drug development. This guide will focus on utilizing calcium imaging as a primary method to probe for any engagement of 77-LH-28-1 with GPR55, a receptor implicated in a variety of physiological processes[5][6][7].

We will delve into the principles of calcium imaging as a readout for GPR55 activation, provide a detailed experimental protocol, and compare this methodology with other established target engagement assays. The objective is to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at confirming or refuting the engagement of 77-LH-28-1 with GPR55.

The Rationale: Why Calcium Imaging for GPR55?

GPR55 is known to couple to Gq and G12/13 G proteins[5][6][7]. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm[8][9]. This transient increase in intracellular calcium concentration is a robust and readily measurable signal that can be used to quantify receptor activation.

Calcium imaging, therefore, presents a direct and sensitive functional assay to screen for GPR55 agonists. By loading cells expressing GPR55 with a calcium-sensitive fluorescent indicator, any compound that activates the receptor will elicit a detectable change in fluorescence, providing a real-time readout of target engagement.

GPR55 Signaling Pathway Leading to Calcium Mobilization

The following diagram illustrates the signaling cascade initiated by GPR55 activation, culminating in an intracellular calcium transient.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 77-LH-28-1 77-LH-28-1 (Hypothetical Agonist) GPR55 GPR55 77-LH-28-1->GPR55 Binds Gq Gq GPR55->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Triggers

Caption: Hypothetical GPR55 signaling cascade upon 77-LH-28-1 binding.

Experimental Protocol: Calcium Imaging Assay for 77-LH-28-1 at GPR55

This protocol provides a step-by-step guide for performing a calcium imaging experiment to assess the activity of 77-LH-28-1 on cells expressing GPR55.

Experimental Workflow Diagram

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK293-GPR55) Dye_Loading 2. Fluo-4 AM Loading Cell_Culture->Dye_Loading Compound_Prep 3. Compound Preparation (77-LH-28-1, Controls) Dye_Loading->Compound_Prep Imaging 4. Baseline Fluorescence Imaging Compound_Prep->Imaging Addition 5. Compound Addition Imaging->Addition Post_Imaging 6. Post-Addition Imaging Addition->Post_Imaging ROI_Selection 7. Region of Interest (ROI) Selection Post_Imaging->ROI_Selection Fluorescence_Quant 8. Fluorescence Quantification ROI_Selection->Fluorescence_Quant Dose_Response 9. Dose-Response Analysis Fluorescence_Quant->Dose_Response

Caption: Workflow for the GPR55 calcium imaging assay.

Detailed Methodology

1. Cell Culture and Seeding:

  • Cell Line: Use a stable cell line overexpressing human GPR55, such as HEK293-hGPR55. A parental HEK293 cell line should be used as a negative control to ensure the observed response is GPR55-dependent.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells onto 96-well black-walled, clear-bottom imaging plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Calcium Indicator Loading:

  • Reagent: Use a calcium-sensitive dye such as Fluo-4 AM.

  • Loading Buffer: Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

  • Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with the assay buffer.

    • Add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with the assay buffer to remove excess dye.

    • Add fresh assay buffer to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

3. Compound Preparation and Controls:

  • Test Compound: Prepare a stock solution of 77-LH-28-1 in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.

  • Positive Control: Use the endogenous GPR55 agonist, L-α-lysophosphatidylinositol (LPI), at a concentration known to elicit a robust response (e.g., 1-10 µM)[9][10].

  • Negative Controls:

    • Vehicle control (e.g., DMSO at the same final concentration as the test compound).

    • A compound known to be inactive at GPR55, such as WIN55,212-2[11][12].

    • To confirm the involvement of the Gq/PLC pathway, pre-incubate some wells with a PLC inhibitor (e.g., U73122) and its inactive analog (U73343) as a control[8][11].

  • Antagonist Control: To confirm the specificity of any observed agonistic activity, pre-incubate cells with a known GPR55 antagonist, such as cannabidiol (CBD)[9][10], before adding the agonist.

4. Imaging and Data Acquisition:

  • Instrumentation: Use a fluorescence plate reader or a high-content imaging system equipped with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm) and automated liquid handling.

  • Procedure:

    • Place the plate in the instrument and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for a set period (e.g., 10-30 seconds).

    • Using the instrument's liquid handler, add the test compounds and controls to the respective wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).

5. Data Analysis:

  • Quantification: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. The peak response is then determined for each well.

  • Dose-Response Curves: For 77-LH-28-1, plot the peak ΔF/F0 against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the responses of 77-LH-28-1 to the positive and negative controls.

Interpreting the Results

Expected OutcomeInterpretation
77-LH-28-1 induces a dose-dependent increase in intracellular calcium in GPR55-expressing cells, but not in parental cells. Suggests that 77-LH-28-1 is an agonist at GPR55.
The response to 77-LH-28-1 is blocked by a GPR55 antagonist (e.g., CBD). Confirms that the observed effect is mediated through GPR55.
The response to 77-LH-28-1 is inhibited by a PLC inhibitor (e.g., U73122) but not its inactive analog. Provides evidence that the signaling is occurring through the canonical Gq/PLC pathway.
77-LH-28-1 does not induce a calcium response at any tested concentration. Indicates that 77-LH-28-1 does not act as an agonist at GPR55 under the tested conditions.

Comparison with Other Target Engagement Assays

While calcium imaging is a powerful functional assay, it is prudent to complement it with other biophysical and cellular assays to build a comprehensive picture of target engagement.

AssayPrincipleAdvantagesDisadvantages
Calcium Imaging Measures the functional consequence of Gq-coupled receptor activation by detecting changes in intracellular calcium.High-throughput, real-time kinetic data, functional readout.Indirect measure of binding, only applicable to receptors that signal through calcium.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in intact cells upon ligand binding[13][14][15].Label-free, performed in a physiological context, direct measure of binding.Can be challenging for membrane proteins, lower throughput than some functional assays[16].
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature of a purified protein upon ligand binding using a fluorescent dye[17][18].Direct biophysical measurement of binding, can determine binding affinity.Requires purified protein, may not be suitable for all membrane proteins due to exposed hydrophobic regions[19][20].
Reporter Gene Assay Measures the transcriptional activation of a reporter gene downstream of the signaling pathway of interest[21][22].Highly sensitive, can be multiplexed, endpoint assay suitable for high-throughput screening.Indirect and delayed readout of receptor activation, potential for off-target effects influencing the reporter.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. Calcium imaging provides a robust and physiologically relevant method to investigate the potential interaction of 77-LH-28-1 with GPR55. By following the detailed protocol and considering the comparative advantages of other techniques outlined in this guide, researchers can generate high-quality, reproducible data to confidently assess the on- and off-target activities of their compounds. A multi-faceted approach, combining functional assays like calcium imaging with direct binding assays, will ultimately provide the most conclusive evidence of target engagement.

References

  • Henstridge, C. M., Balenga, N. A., Schröder, R., Kargl, J. K., Platzer, W., Martini, L., ... & Schicho, R. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British journal of pharmacology, 160(3), 604–614.
  • Wikipedia. (n.d.). Thermal shift assay. Retrieved March 7, 2026, from [Link]

  • Sharir, H., & Abood, M. E. (2010). Pharmacological characterization of GPR55, a putative cannabinoid receptor. Pharmacology & therapeutics, 126(3), 301–313.
  • Sharir, H., & Abood, M. E. (2010). Pharmacological characterization of GPR55, a putative cannabinoid receptor. Pharmacology & therapeutics, 126(3), 301–313.
  • Ross, R. A. (2009). The enigmatic pharmacology of GPR55. Trends in pharmacological sciences, 30(3), 156-163.
  • Charles River. (n.d.). Thermal Shift Assays. Retrieved March 7, 2026, from [Link]

  • Sylantyev, S., Scopinho, A. A., Viana, da, S., V., ... & Rusakov, D. A. (2013). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. Proceedings of the National Academy of Sciences, 110(13), 5193–5198.
  • Romero-Zerbo, S. Y., & Bermúdez-Silva, F. J. (2014). GPR55: a new promising target for metabolism?. Journal of molecular endocrinology, 52(1), R19-R28.
  • AXXAM. (2024, January 23). Unlocking the Power of Thermal Shift Assays for Early-Stage Drug Discovery. Retrieved March 7, 2026, from [Link]

  • The Scientist. (n.d.). Precise Thermal Stability Profiling of Membrane Proteins. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved March 7, 2026, from [Link]

  • Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699–2704.
  • Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved March 7, 2026, from [Link]

  • Kapur, A., Zhao, P., Sharir, H., Bai, Y., Caron, M. G., Barak, L. S., & Abood, M. E. (2009). Atypical responsiveness of the orphan receptor GPR55 to cannabinoid ligands. Journal of Biological Chemistry, 284(43), 29817-29827.
  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved March 7, 2026, from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved March 7, 2026, from [Link]

  • Sylantyev, S., Scopinho, A. A., Viana, da, S., V., ... & Rusakov, D. A. (2013). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses.
  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved March 7, 2026, from [Link]

  • PubMed. (2022, April 11). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2022, December 2). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. Retrieved March 7, 2026, from [Link]

  • Morales, P., Hernandez-Folgado, L., Goya, P., & Jagerovic, N. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters, 13(12), 1957–1963.
  • MDPI. (2023, March 14). The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells. Retrieved March 7, 2026, from [Link]

  • Google Books. (2020, November 16). Natural and Synthetic Cannabinoids Targeting Non-CB1, Non-CB2 G Protein-coupled Receptors.
  • Storr, M. A., Piscitelli, F., Bak, von, A., ... & Di Marzo, V. (2013). A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice. British journal of pharmacology, 169(4), 814–825.
  • Langmead, C. J., Austin, N. E., Branch, C. L., Brown, J. T., Buchanan, K. A., Davies, C. H., ... & Watson, J. (2008). Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. British journal of pharmacology, 154(5), 1104–1115.
  • Wikipedia. (n.d.). 77-LH-28-1. Retrieved March 7, 2026, from [Link]

  • PubMed. (2016). A Functional Assay for GPR55: Envision Protocol. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2016, January 20). Identification of Novel GPR55 Modulators Using Cell-Impedance-Based Label-Free Technology. Retrieved March 7, 2026, from [Link]

  • Kapur, A., Zhao, P., Sharir, H., Bai, Y., Caron, M. G., Barak, L. S., & Abood, M. E. (2009). Atypical responsiveness of the orphan receptor GPR55 to cannabinoid ligands. The Journal of biological chemistry, 284(43), 29817–29827.
  • Lambert, D. M., & Di Marzo, V. (2008). Receptors for acylethanolamides—GPR55 and GPR119. British journal of pharmacology, 153(S1), S237–S246.
  • EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved March 7, 2026, from [Link]

  • Karger Publishers. (2012, March 16). Off-Target Cannabinoid Effects Mediated by GPR55. Retrieved March 7, 2026, from [Link]

  • NIH Molecular Libraries Program. (2020, January 10). Figure 2, GPR55 Example Images of Positive and Negative Controls: Effect of 25 μM agonist LPI (left panel) compared to DMSO control (right panel). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Selectivity of M1R agonists 77-LH-28-1 and GSK-5. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 77-LH-28-1. Retrieved March 7, 2026, from [Link]

  • Indigo Biosciences. (2024, September 3). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved March 7, 2026, from [Link]

Sources

Validation

In-House Validation Guide: Reproducing 77-LH-28-1 Pharmacological IC50 Values

As drug development increasingly targets allosteric sites to achieve GPCR subtype selectivity, validating the pharmacological profile of reference compounds in-house is a critical first step. 77-LH-28-1 (1-[3-(4-butyl-1-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets allosteric sites to achieve GPCR subtype selectivity, validating the pharmacological profile of reference compounds in-house is a critical first step. 77-LH-28-1 (1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone) is a benchmark bitopic/allosteric modulator. Originally developed as a more bioavailable and brain-penetrant alternative to its structural predecessor AC-42[1], it exhibits over 100-fold specificity for the M1 muscarinic acetylcholine receptor (mAChR) over M2–M5 subtypes[2][3].

This guide provides a comprehensive, self-validating framework for reproducing the published functional agonism (EC50) and off-target antagonism (IC50) values of 77-LH-28-1 in your own laboratory.

Mechanistic Profile & Comparative Performance

Unlike the endogenous orthosteric agonist Acetylcholine (ACh), which indiscriminately activates all mAChR subtypes, 77-LH-28-1 binds to an allosteric site in the third extracellular loop of the M1 receptor[4]. This interaction yields a highly specific pharmacological profile:

  • Target Agonism (M1): It acts as a potent agonist at M1. Interestingly, it demonstrates biased agonism, selectively activating Gαq and Gαs signaling without triggering Gαi coupling[5][6].

  • Off-Target Antagonism (M2, M4, M5): While it activates M1, 77-LH-28-1 acts as a functional antagonist at M2, M4, and M5 receptors, blocking ACh-induced responses[7][8].

Published vs. Expected In-House Pharmacological Metrics

To validate your in-house assay sensitivity, your derived IC50 and EC50 values should align with the established literature benchmarks summarized below:

Receptor SubtypeG-Protein CouplingPharmacological ActionTarget IC50 / EC50 (nM)Reference Source
hM1 Gαq / GαsAllosteric AgonistEC50: 22.2 – 198,
hM2 Gαi/oAntagonistIC50: ~1,188
hM3 GαqWeak AgonistEC50: >10,000
hM4 Gαi/oAntagonistIC50: ~2,025
hM5 GαqAntagonistIC50: ~2,220

Mechanistic Pathway Visualization

The dual nature of 77-LH-28-1—agonism at M1 and antagonism at M2/M4/M5—dictates the choice of functional readouts in the laboratory.

SignalingPathway Ligand 77-LH-28-1 M1 M1 Receptor (Target) Ligand->M1 Allosteric Agonism M2M4 M2/M4/M5 Receptors (Off-Target) Ligand->M2M4 Antagonism Gq Gq Protein M1->Gq Gi Gi Protein M2M4->Gi Ca2 Calcium Mobilization (EC50 ~22 nM) Gq->Ca2 cAMP cAMP Inhibition Blocked (IC50 >1000 nM) Gi->cAMP

Mechanistic signaling pathway of 77-LH-28-1 at muscarinic receptor subtypes.

Self-Validating Experimental Protocols

To accurately reproduce these values, assays must be designed with strict causality and internal validation. We utilize Chinese Hamster Ovary (CHO) cells stably expressing individual human mAChR subtypes (hM1–hM5) to isolate subtype-specific effects without endogenous receptor interference[1][8].

Protocol A: M1 EC50 Determination via Calcium Mobilization

Causality: Because M1 couples to Gαq, its activation releases intracellular calcium. We use a fluorescent calcium indicator (e.g., Fluo-4) measured via a Fluorometric Imaging Plate Reader (FLIPR) to quantify agonism[1][9].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-hM1 cells at 25,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of calcium-sensitive dye (Fluo-4 AM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 77-LH-28-1 starting at 10 µM.

  • Signal Readout: Transfer the plate to the FLIPR. Record baseline fluorescence for 10 seconds, add 77-LH-28-1, and record the kinetic response for 3 minutes.

  • Self-Validation (Z'-factor): Every plate must include a max signal control (10 µM ACh) and a baseline control (0.1% DMSO vehicle). Calculate the Z'-factor; the plate is only valid if Z' > 0.5.

Protocol B: M2/M4/M5 IC50 Determination via Functional Antagonism

Causality: M2 and M4 couple to Gαi, which inhibits adenylyl cyclase and reduces cAMP. To find the antagonist IC50 of 77-LH-28-1, we must stimulate cAMP production using Forskolin, suppress it using an EC80 concentration of ACh, and then measure 77-LH-28-1's ability to reverse that suppression[8]. Why EC80? Using an EC80 concentration of ACh ensures a robust assay window while remaining sensitive enough to be competitively or allosterically displaced. An EC100 would artificially shift the IC50 rightward, underestimating the antagonist's potency.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-hM2 or CHO-hM4 cells in a 384-well plate.

  • Pre-Incubation: Add the 10-point titration of 77-LH-28-1 to the cells. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Stimulation: Add a mixture containing 10 µM Forskolin (to stimulate cAMP) and an EC80 concentration of Acetylcholine (previously determined in-house, typically ~30-100 nM). Incubate for 30 minutes.

  • Detection: Lyse the cells and measure cAMP accumulation using an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

  • Self-Validation: Include a full dose-response curve of a reference antagonist (e.g., Atropine) on every plate. The calculated IC50 of Atropine must fall within 3-fold of its historical average to validate the 77-LH-28-1 data.

High-Throughput Assay Workflow

AssayWorkflow Step1 Cell Prep CHO-hM1 to hM5 Step2 Compound Dilution 10-point curve Step1->Step2 Step3 Incubation + Controls Step2->Step3 Step4 Signal Readout FLIPR / HTRF Step3->Step4 Step5 Data Analysis IC50 Determination Step4->Step5

Self-validating high-throughput screening workflow for IC50/EC50 determination.

Data Analysis Parameters

To extract the IC50/EC50 values, export the raw fluorescence/HTRF ratios and normalize them to the intra-plate controls (0% = Vehicle, 100% = Max ACh response). Fit the normalized data using a Four-Parameter Logistic (4PL) regression model . Ensure the Hill slope (nH) is unconstrained to monitor for non-competitive allosteric behaviors, which are characteristic of 77-LH-28-1[10].

References

  • Langmead CJ, Austin NE, Branch CL, et al. "Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1". British Journal of Pharmacology (2008). URL:[Link]

  • Dennis SH, et al. "Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus". Cerebral Cortex (2016). URL:[Link]

  • NIH Molecular Libraries Program. "Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe". NCBI Bookshelf (2008). URL:[Link]

  • Conn PJ, Jones CK, Lindsley CW. "Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders". Trends in Pharmacological Sciences (2009). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 77-LH-28-1 Oxalate

As a Senior Application Scientist, I have structured this comprehensive guide to provide drug development professionals and researchers with the critical safety, logistical, and operational frameworks required for handli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this comprehensive guide to provide drug development professionals and researchers with the critical safety, logistical, and operational frameworks required for handling 77-LH-28-1 Oxalate . This document prioritizes scientific integrity, explaining the mechanistic reasoning behind every safety precaution and operational workflow.

Executive Summary & Pharmacological Profile

77-LH-28-1 Oxalate (CAS: 560085-12-3) is a highly potent, selective allosteric agonist of the M1 muscarinic acetylcholine receptor[1]. Unlike traditional orthosteric agonists, it binds to an allosteric site on the M1 receptor, offering over 100-fold specificity over other muscarinic subtypes[2]. Because it is highly CNS-penetrant and readily crosses the blood-brain barrier to initiate gamma frequency network oscillations and long-term potentiation[3], researchers must exercise stringent safety protocols to prevent unintended systemic cholinergic activation during laboratory handling.

Chemical Properties & Hazard Assessment

Understanding the physicochemical properties of 77-LH-28-1 Oxalate is the foundation of laboratory safety. The compound carries specific Global Harmonized System (GHS) hazard codes that dictate its handling and disposal[1].

Table 1: Quantitative Chemical & Hazard Data

ParameterSpecificationOperational Implication
CAS Number 560085-12-3Unique identifier for SDS tracking and laboratory inventory management.
Molecular Weight 418.53 g/mol Required for precise molarity calculations during stock preparation.
In Vitro Potency (EC50) ~22.2 nM (Human M1)High potency necessitates microgram-level precision weighing[3].
Storage Temperature 2-8°C (Powder)Must be stored desiccated to prevent hydrolytic degradation of the oxalate salt.
GHS Classifications H302, H400, H410Mandates strict ingestion prevention and zero-drain environmental disposal[1].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with a highly potent, CNS-active powder, the following PPE is strictly required. The rationale for each item is grounded in the compound's specific pharmacokinetic profile.

Table 2: PPE Requirements & Causality Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (Double-gloving required)Prevents dermal absorption. The outer glove must be discarded immediately if contaminated to prevent secondary transfer of the lipophilic compound.
Eye/Face Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from micro-particulate aerosolization during the transfer and weighing of the lyophilized powder.
Respiratory N95/P100 Particulate RespiratorCrucial if handling outside a containment zone. Inhalation of a CNS-penetrant M1 agonist can trigger systemic cholinergic toxicity.
Body Protection Chemically resistant lab coatPrevents contamination of personal clothing. Must remain in the laboratory to avoid environmental dissemination.
Engineering Control Class II BSC or Chemical Fume HoodWeighing must occur in a negative-pressure environment to capture aerosolized dust before it reaches the operator's breathing zone.

Operational Workflows & Self-Validating Protocols

To ensure both safety and scientific reproducibility, follow these validated methodologies for reconstitution and in vitro testing.

Protocol A: Reconstitution and Storage
  • Equilibration : Allow the sealed vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation from introducing moisture, which can degrade the compound.

  • Solubilization : Dissolve the powder in 100% anhydrous DMSO to create a 10 mM master stock. Causality: 77-LH-28-1 is highly lipophilic; DMSO ensures complete dissolution without precipitation.

  • Aliquotting : Dispense into single-use aliquots (e.g., 10 µL) and store at -20°C. Causality: Avoids freeze-thaw cycles that compromise compound stability and ensures reproducible assay dosing.

Protocol B: Intracellular Calcium Mobilization Assay

Because the M1 receptor is Gq-coupled, 77-LH-28-1 activation stimulates Phospholipase C (PLC), leading to intracellular calcium release[4]. This protocol uses a fluorescent readout to validate compound efficacy.

  • Cell Preparation : Seed CHO cells stably expressing human M1 receptors at 20,000 cells/well in a 384-well black/clear-bottom plate. Causality: CHO cells lack endogenous muscarinic receptors, ensuring the measured calcium flux is exclusively M1-mediated.

  • Dye Loading : Incubate cells with 2 µM Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES, pH 7.4) for 60 minutes at 37°C. Causality: The AM ester allows the dye to permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cytoplasm.

  • Compound Dilution : Perform serial dilutions of the 77-LH-28-1 DMSO stock in assay buffer to a final concentration range of 1 pM to 10 µM. Causality: Diluting in buffer ensures the final DMSO concentration remains below 0.1%, preventing solvent-induced cellular toxicity.

  • Baseline Measurement : Transfer the plate to a kinetic fluorescence reader (e.g., FDSS6000). Record baseline fluorescence (Excitation: 470 nm, Emission: 540 nm) at 1 Hz for 10 seconds[4]. Causality: Establishing a stable baseline is critical to accurately quantify the relative fluorescence unit (RFU) fold-change.

  • Agonist Addition & Readout : Inject the 77-LH-28-1 dilutions into the wells and monitor fluorescence for 2 minutes. Self-Validation Step: Include Acetylcholine (10 µM) as a positive control and assay buffer as a negative control to validate the assay's dynamic range and receptor functionality.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 77-LH-28-1 during the functional assay described above.

G Ligand 77-LH-28-1 Oxalate (Allosteric Agonist) Receptor M1 Muscarinic Receptor Ligand->Receptor Binds GProtein Gq Protein Activation Receptor->GProtein Activates Effector Phospholipase C (PLC) GProtein->Effector Stimulates Calcium Intracellular Ca2+ Release Effector->Calcium IP3 Pathway Readout Fluorescent Readout (FDSS6000) Calcium->Readout Measured via Fluo-4

Fig 1: M1 receptor activation pathway by 77-LH-28-1 and subsequent intracellular calcium mobilization.

Spill Management & Disposal Plan

Due to its severe aquatic toxicity (H410)[1], environmental release must be strictly prevented.

  • Solid Spill (Powder) : Do not dry sweep. Mist the spill lightly with water to prevent dust generation. Carefully scoop the material using a non-sparking tool and place it into a sealed, labeled hazardous waste container.

  • Liquid Spill (DMSO Solution) : Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Collect the saturated absorbent and transfer it to a hazardous waste bin. Wash the area with a 10% bleach solution, followed by water, collecting all rinsate.

  • Disposal : Never pour 77-LH-28-1 solutions down the drain. All contaminated materials (including gloves, pipette tips, and empty vials) must be disposed of via a certified chemical waste disposal facility for high-temperature incineration[1].

References

  • DC Chemicals. 77-LH-28-1 Oxalate Safety Data Sheet (SDS). Retrieved from 1

  • Langmead CJ, et al. (2008). Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. British Journal of Pharmacology. Retrieved from 5

  • Dennis SH, et al. (2015). Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus. Cerebral Cortex. Retrieved from 3

  • Bridges TM, et al. (2009). Discovery and Characterization of Novel Subtype-Selective Allosteric Agonists for the Investigation of M1 Receptor Function in the Central Nervous System. ACS Publications. Retrieved from 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
77-LH-28-1 Oxalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
77-LH-28-1 Oxalate
© Copyright 2026 BenchChem. All Rights Reserved.